molecular formula C36H72N2O2 B12381168 Ethylene-N-palmitamide-N'-stearamide CAS No. 5136-44-7

Ethylene-N-palmitamide-N'-stearamide

Cat. No.: B12381168
CAS No.: 5136-44-7
M. Wt: 565.0 g/mol
InChI Key: NGQRCILAEXOBRL-UHFFFAOYSA-N
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Description

Classification and Chemical Structure within Fatty Amide Chemistry

Ethylene-N-palmitamide-N'-stearamide belongs to the class of secondary fatty bis-amides. Its chemical structure consists of a central ethylenediamine (B42938) core to which two different fatty acid chains, palmitic acid (a C16 fatty acid) and stearic acid (a C18 fatty acid), are attached via amide linkages. The IUPAC name for this compound is N-[2-(hexadecanoylamino)ethyl]octadecanamide. nih.gov

The general structure of a fatty amide is characterized by a fatty acid acyl group linked to a nitrogen atom. In the case of this compound, two such amide groups are present, making it a bis-amide. The presence of long, saturated hydrocarbon chains from both palmitic and stearic acids imparts a waxy, nonpolar character to the molecule.

Table 1: Chemical Identification of this compound

Identifier Value
IUPAC Name N-[2-(hexadecanoylamino)ethyl]octadecanamide nih.gov
Molecular Formula C36H72N2O2 nih.govnih.govfda.gov
Molecular Weight 565.0 g/mol nih.gov

| CAS Number | 5136-44-7 nih.gov |

Historical Context of Related Fatty Amide Discoveries and Syntheses

The study of fatty amides dates back to the 19th century. Early research includes the work of Boullay on "Margaramide" derived from olive oil and Bouis's preparation of ricinolamide from castor oil. cambridge.org The first synthesis of stearamide was reported in 1882 by Hofmann. gerli.com A significant milestone in the synthesis of fatty amides was the development of methods for their preparation from fatty acids and amines. gerli.com

The synthesis of N,N'-ethylenebis(stearamide) (EBS), a closely related compound, is typically achieved through the reaction of stearic acid with ethylenediamine at elevated temperatures. wikipedia.orggoogle.comatamanchemicals.com It is logical to infer that the synthesis of this compound would involve a similar process, utilizing a mixture of palmitic and stearic acids reacting with ethylenediamine. Low-temperature synthesis methods for fatty diamides have also been explored, offering a more energy-efficient route. researchgate.net

Fundamental Role and Significance in Materials Science and Polymer Engineering Research

While specific research on this compound is limited, the well-documented roles of its symmetric counterparts, N,N'-ethylenebis(stearamide) (EBS) and N,N'-ethylenebis(palmitamide) (EBP), provide strong indications of its potential utility in materials science and polymer engineering. These fatty bis-amides are widely used as processing aids in the plastics industry. atamanchemicals.comatamankimya.com

Their primary functions include:

Internal and External Lubricants: They reduce friction between polymer chains and between the polymer and processing equipment, which enhances flow properties and processability. atamanchemicals.comatamankimya.comatamanchemicals.com

Dispersing Agents: They aid in the uniform dispersion of pigments and fillers within the polymer matrix. atamankimya.com2017erp.com

Release Agents: They facilitate the easy removal of molded plastic parts from their molds. wikipedia.orgatamanchemicals.com

Slip and Anti-blocking Agents: They reduce the tendency of plastic films to stick to each other. 2017erp.com

Given its hybrid structure, this compound is expected to exhibit a unique balance of these properties. The presence of both C16 and C18 chains might influence its melting point and compatibility with various polymer systems. For instance, EBS is a common additive in polymers like PVC, ABS, polystyrene, and polyolefins. 2017erp.com It is plausible that this compound could serve a similar function, potentially offering tailored performance characteristics.

Table 2: Potential Applications of this compound in Polymer Processing (Inferred from Related Compounds)

Application Function
Plastic Molding Improved flow, pigment dispersion, mold release 2017erp.com
PVC Extrusion Internal/external lubricant, anti-blocking agent 2017erp.com
Polyolefin Films Pigment dispersant, anti-blocking agent 2017erp.com
Hot Melt Adhesives Co-solvent or coupling agent 2017erp.com

| Synthetic Rubbers | Lubricity, improved water and chemical resistance 2017erp.com |

Current Research Landscape and Knowledge Gaps concerning this compound

The current research landscape is largely focused on the more common, single fatty acid-derived bis-amides like EBS and EBP. A significant knowledge gap exists in the scientific literature regarding the specific synthesis, characterization, and application of the mixed bis-amide, this compound.

Future research could be directed towards:

Optimized Synthesis: Developing efficient and selective synthesis methods for this specific hybrid compound.

Physical and Chemical Characterization: Detailed analysis of its melting point, solubility, crystallinity, and thermal stability.

Performance Evaluation in Polymers: Comparative studies of its effectiveness as a lubricant, dispersant, and release agent against traditional additives like EBS.

Computational Modeling: Predicting its behavior and interaction with different polymer matrices through molecular modeling and simulation.

Addressing these knowledge gaps would provide a more complete understanding of this compound and could unlock new possibilities for its application in advanced materials and polymer formulations.

Properties

CAS No.

5136-44-7

Molecular Formula

C36H72N2O2

Molecular Weight

565.0 g/mol

IUPAC Name

N-[2-(hexadecanoylamino)ethyl]octadecanamide

InChI

InChI=1S/C36H72N2O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)38-34-33-37-35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-34H2,1-2H3,(H,37,39)(H,38,40)

InChI Key

NGQRCILAEXOBRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations

Direct Acylation Routes: Reaction Kinetics and Thermodynamics

Direct acylation involves the condensation reaction between ethylenediamine (B42938) and the respective fatty acids (palmitic acid and stearic acid). The primary challenge in synthesizing an unsymmetrical bis-amide via a direct route is controlling the reactivity to prevent the formation of symmetrical byproducts: Ethylene-N,N'-dipalmitamide and Ethylene-N,N'-distearamide. A successful synthesis hinges on a stepwise approach: first, the monoacylation of ethylenediamine with one fatty acid, followed by the second acylation with the other.

Kinetically, the rate of the second acylation is influenced by the nature of the first acyl group. The initial monoacylation of ethylenediamine produces N-(2-aminoethyl)palmitamide or N-(2-aminoethyl)stearamide. The reactivity of the remaining free amine group in this intermediate is generally lower than that of the initial ethylenediamine due to electronic and steric effects. Thermodynamically, amide formation is an equilibrium process involving the elimination of water. High temperatures are typically required to drive the reaction forward by removing water, but this can also lead to side reactions and degradation, especially in the absence of a catalyst.

Temperature is a critical parameter in the direct amidation of fatty acids. For the synthesis of related symmetrical bis-amides, such as N,N'-ethylenebis(stearamide), temperatures typically range from 120°C to over 200°C to effectively remove the water byproduct and drive the reaction to completion.

Initial Monoacylation Step: A lower temperature range (e.g., 140-160°C) is often preferred for the initial selective monoacylation to minimize the competing diacylation reaction.

Second Acylation Step: Following the formation of the mono-amide intermediate, the temperature may be increased (e.g., 160-180°C) to facilitate the second acylation with the different fatty acid.

Pressure is less commonly used as a primary optimization parameter for this type of bulk condensation reaction, which is often carried out at atmospheric pressure. However, applying a vacuum can be an effective method for removing water and other volatile byproducts, thereby shifting the equilibrium toward the product side without requiring excessively high temperatures. This can be particularly useful for improving yield and minimizing thermal degradation.

Table 1: Illustrative Temperature Ranges for Fatty Amide Synthesis This table provides typical temperature parameters for analogous direct amidation reactions, which would inform the optimization for Ethylene-N-palmitamide-N'-stearamide synthesis.

Reaction StageReactantsTypical Temperature Range (°C)Purpose
Step 1: Monoacylation Ethylenediamine + Palmitic Acid140 - 160Selective formation of N-(2-aminoethyl)palmitamide, minimizing symmetrical di-acylation.
Step 2: Diacylation N-(2-aminoethyl)palmitamide + Stearic Acid160 - 180Completion of the reaction to form the final unsymmetrical bis-amide.

Stoichiometric Control and Yield Enhancement Strategies

Stoichiometric control is paramount for maximizing the yield of the desired unsymmetrical product. Direct mixing of all three reactants (ethylenediamine, palmitic acid, stearic acid) would result in a statistical mixture of three different bis-amide products. Therefore, a sequential addition strategy is necessary.

Monoacylation: The reaction is initiated by reacting ethylenediamine with one of the fatty acids (e.g., palmitic acid). To favor mono-substitution, a large excess of the diamine is often used. This statistical approach increases the probability that an acylating agent will react with a molecule of ethylenediamine rather than the already-formed mono-acylated intermediate. The unreacted diamine must then be removed before the next step.

An alternative strategy involves using a protecting group on one of the amine functionalities of ethylenediamine, acylating the free amine, deprotecting the second amine, and then performing the final acylation. While effective, this multi-step process can be less atom-economical.

Solvent-Assisted Synthesis Approaches: Role of Reaction Medium on Selectivity and Purity

While direct amidation can be performed solvent-free (neat), the use of a solvent can offer significant advantages in controlling reaction temperature, improving selectivity, and facilitating product purification.

The choice of solvent can significantly impact the reaction rate and selectivity.

Non-Polar, Aprotic Solvents: High-boiling-point non-polar solvents like toluene or xylene are commonly used. They are effective for the azeotropic removal of water using a Dean-Stark apparatus, which efficiently drives the reaction equilibrium towards amide formation. Their non-polar nature can help manage the solubility of the reactants and the progressively more non-polar amide products.

Polar, Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate amide bond formation by stabilizing charged intermediates. However, their high boiling points can make them difficult to remove, and they are often associated with environmental and health concerns. ucl.ac.uk

Protic Solvents: Protic solvents are generally avoided in direct acylation as they can interfere with the reaction by competing with the amine for the acylating agent.

The differing solubility of the starting diamine (polar) and the mono-acylated intermediate (amphiphilic) can be exploited. A solvent system that preferentially solubilizes the diamine over the mono-amide can cause the intermediate to precipitate out of the solution as it is formed, thus preventing it from undergoing a second acylation and improving the selectivity of the monoacylation step.

In line with the principles of green chemistry, there is a growing interest in replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives. bohrium.comresearchgate.net For fatty amide synthesis, several green solvents have shown promise.

2-Methyltetrahydrofuran (2-MeTHF): Derived from biomass, 2-MeTHF is a viable substitute for tetrahydrofuran (THF) and other ethereal solvents. researchgate.net

p-Cymene: A bio-based solvent derived from limonene, p-cymene can be an effective replacement for toluene in azeotropic water removal.

Cyclopentyl methyl ether (CPME): CPME is a hydrophobic ether solvent with a high boiling point and low water miscibility, making it suitable for amidation reactions. It has been used successfully in enzyme-catalyzed amide synthesis. nih.gov

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are non-volatile and can act as both solvent and catalyst, offering a promising medium for amide synthesis. bohrium.com

Table 2: Properties of Selected Green Solvents for Amide Synthesis This table summarizes key properties of green solvents that could be applied to the synthesis of this compound.

SolventSourceBoiling Point (°C)Key Advantages
2-Methyltetrahydrofuran (2-MeTHF) Biomass~80Higher boiling point than THF, lower water miscibility.
p-Cymene Biomass (Limonene)~177Effective for azeotropic water removal, substitute for toluene.
Cyclopentyl methyl ether (CPME) Synthetic~106High hydrophobicity, stability, suitable for enzymatic reactions. nih.gov
γ-Valerolactone (GVL) Biomass~207Biodegradable, low toxicity, high boiling point.

Catalytic Methodologies for this compound Synthesis

Catalysis can significantly improve the efficiency, selectivity, and environmental profile of amide synthesis by enabling reactions under milder conditions.

Acid Catalysis: Simple Brønsted or Lewis acids can activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. Boric acid is an inexpensive, effective, and environmentally benign catalyst for amidation reactions, including solvent-free methods. scispace.com

Enzymatic Catalysis: Lipases, such as immobilized Candida antarctica Lipase B (CALB), are highly effective catalysts for the amidation of fatty acids. nih.govresearchgate.net Enzymes offer exceptional selectivity (chemo-, regio-, and stereoselectivity), which could be highly advantageous for the controlled monoacylation of ethylenediamine. The reaction can often be carried out at lower temperatures (e.g., 40-60°C), preserving sensitive functional groups and improving the sustainability of the process. nih.govresearchgate.net

Organocatalysis: Certain organic molecules can catalyze amide bond formation. Imidazole, for instance, can act as both a catalyst and a leaving group in a protocol developed for the selective monoacylation of symmetrical diamines, which is directly applicable to the first step of the target synthesis. acs.orgnih.gov Reagents like 1,1'-carbonyldiimidazole (CDI) are also highly effective for activating carboxylic acids for the monoacylation of diamines. thieme-connect.comrsc.org

For the synthesis of this compound, a hybrid approach employing an enzyme or a selective organocatalyst for the first mono-palmitoylation step, followed by a more traditional second acylation step with stearic acid, could provide an efficient and high-yielding route to the final product.

Exploration of Homogeneous Catalysts (e.g., Metal-Organic Frameworks, Brønsted/Lewis Acids)

Homogeneous catalysis offers a route to direct amidation under milder conditions by activating the fatty acid carboxyl group, thus lowering the energy barrier for nucleophilic attack by the diamine. Key catalysts in this class include Lewis acids, Brønsted acids, and metal-organic frameworks (MOFs) that can function in a homogeneous or quasi-homogeneous fashion.

Lewis and Brønsted Acids: Boron-based catalysts, such as boronic acids and boric acid, have proven effective for direct amidation reactions. nih.govrsc.org The catalytic cycle was long thought to involve the formation of a monomeric acyloxyboron intermediate that was then attacked by the amine. However, recent mechanistic studies challenge this, providing evidence for a more complex pathway. nih.govresearchgate.netcatalyticamidation.info These studies, supported by kinetic analysis and theoretical modeling, suggest that the reaction likely proceeds through dimeric B-X-B motifs (where X = O or NR). This dimeric structure is proposed to activate the carboxylic acid while simultaneously coordinating the amine nucleophile, facilitating a more ordered transition state for amide bond formation. nih.govresearchgate.net

Electron-deficient arylboronic acids, particularly those with ortho-substituents, show enhanced catalytic activity. rsc.orgmdpi.com The electronic properties of the catalyst are crucial; strong Lewis acidity enhances the formation and reactivity of the activated carboxylic acid intermediate. rsc.org

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov Their tunable structures and high density of active sites make them promising catalysts for a range of organic transformations, including amidation. doaj.org Zirconium-based MOFs, in particular, have been investigated for their ability to catalyze amide bond formation. The Lewis acidic Zr(IV) centers can effectively activate the carbonyl group of the fatty acid. mdpi.com

For instance, defect-engineered MOFs can be designed to colocalize Lewis acidic metal sites with Brønsted acidic or basic functional groups, mimicking the active sites of enzymes. This cooperative catalysis can significantly lower the activation energy for amidation. While not yet specifically reported for this compound, the principles are directly applicable to the condensation of palmitic and stearic acids with ethylenediamine.

Table 1: Comparison of Homogeneous Catalysts for Amidation Reactions
Catalyst TypeExample(s)Proposed Active Species/MechanismKey AdvantagesReferences
Boron-Based (Lewis Acid)Arylboronic acids, Boric acidActivation of carboxylic acid via dimeric B-O-B intermediates.High efficiency; mild reaction conditions; commercially available. nih.govrsc.orgresearchgate.net
Metal-Organic Frameworks (MOFs)Zr-based MOFs (e.g., UiO-66, MOF-808)Lewis acidic metal centers (Zr-sites) activate the carbonyl group.High tunability of active sites; potential for cooperative catalysis; recyclable. nih.govdoaj.org
Phosphorus-BasedPhosphoric acidActs as a Brønsted acid catalyst to protonate the carbonyl oxygen.Low cost; used in industrial synthesis of related bis-amides. google.com

Heterogeneous Catalysis and Reactor Design for Continuous Production

For industrial-scale synthesis, moving from batch to continuous production offers significant advantages in terms of safety, product consistency, energy efficiency, and scalability. ucl.ac.uk This transition relies heavily on the development of robust heterogeneous catalysts and specialized reactor designs.

Heterogeneous Catalysts: Solid acid catalysts are paramount for continuous amidation processes. Materials such as mesoporous silicas (e.g., MCM-41), zeolites, and metal oxides (e.g., Nb₂O₅) have demonstrated high activity and reusability in the direct amidation of fatty acids. doaj.orgresearchgate.net The key to their efficacy lies in the presence of accessible Lewis or Brønsted acid sites on the catalyst surface, which activate the carboxylic acid. researchgate.net The porous nature of these materials allows for high surface area and selective adsorption of reactants. Importantly, these catalysts can be easily separated from the product stream, simplifying purification and allowing for catalyst recycling, which is a cornerstone of green chemistry. doaj.org

Reactor Design for Continuous Production: The choice of reactor is critical for optimizing a continuous process.

Packed Bed Reactors (PBRs): These are commonly used with solid heterogeneous catalysts. Reactants flow through a tube packed with catalyst particles, providing a large surface area for the reaction.

Continuously Stirred Tank Reactors (CSTRs): CSTRs are well-suited for reactions requiring long residence times and can handle slurries, making them useful if the catalyst is in powdered form.

Microreactors: These devices, featuring channels with sub-millimeter dimensions, offer exceptionally high surface-area-to-volume ratios. ucl.ac.ukresearchgate.netmdpi.com This leads to superior heat and mass transfer, allowing for precise temperature control and minimizing the formation of side products. ucl.ac.uk For the synthesis of bis-amides like this compound, microreactors can prevent local overheating and ensure consistent product quality, making them an ideal platform for process intensification. youtube.com

Table 2: Reactor Designs for Continuous Amide Synthesis
Reactor TypeDescriptionSuitability for Bis-Amide SynthesisReferences
Packed Bed Reactor (PBR)A tube filled with solid catalyst particles. Reactants flow through the bed.Excellent for use with stable, pelletized heterogeneous catalysts. Allows for simple catalyst separation. researchgate.net
Continuously Stirred Tank Reactor (CSTR)A vessel with continuous inflow and outflow, where contents are well-mixed.Good for reactions with long residence times and for handling catalyst slurries. youtube.com
MicroreactorA device with a network of micro-channels providing high surface-area-to-volume ratios.Offers superior heat/mass transfer, precise process control, enhanced safety, and stable product quality. ucl.ac.ukresearchgate.netmdpi.com

Enzymatic Synthesis Approaches and Biocatalytic Pathways

Biocatalysis represents a green and highly selective alternative to traditional chemical synthesis. nih.govjst.go.jp Enzymes, particularly lipases, can catalyze the formation of amide bonds under very mild conditions (ambient temperature and pressure), often in solvent-free systems or green solvents. biorxiv.orgnih.govnih.gov

Lipase-Catalyzed Amidation: Lipases, which naturally hydrolyze esters, can be employed in reverse to catalyze acylation reactions in non-aqueous environments. rsc.org Immobilized lipases, such as Candida antarctica lipase B (CALB), are particularly effective and widely used due to their stability and reusability. nih.govnih.gov The synthesis of fatty acid amides from ethylenediamine has been successfully demonstrated using lipases as biocatalysts. biorxiv.orgresearchgate.net

The reaction can proceed via two main pathways:

Direct Amidation: Reaction of a free fatty acid with an amine.

Aminolysis: Reaction of a fatty acid ester (e.g., methyl palmitate) with an amine.

The high chemoselectivity of lipases is a significant advantage, potentially allowing for the stepwise synthesis of the asymmetric this compound by controlling the addition of the fatty acid substrates. nih.govnih.gov This minimizes the formation of the symmetric bis-amide byproducts.

Other Biocatalytic Pathways: Beyond lipases, nature employs other enzymatic strategies for amide bond formation. These include pathways involving N-acyltransferases or carboxylic acid reductases (CARs), which often require activation of the carboxylic acid via cofactors like ATP to form an acyl-adenylate intermediate. rsc.org While more complex, these pathways offer models for developing novel biocatalytic cascades for specialized amide synthesis.

Table 3: Enzymatic Systems for Fatty Acid Amide Synthesis
Enzyme ClassExampleSubstratesKey AdvantagesReferences
LipaseImmobilized Candida antarctica Lipase B (CALB)Fatty Acids/Esters + DiaminesHigh selectivity, mild conditions, solvent-free options, reusable catalyst. biorxiv.orgnih.govnih.govresearchgate.net
N-AcyltransferaseVariousAcyl-CoA + AminePart of natural biosynthetic pathways; high specificity. rsc.org
Carboxylic Acid Reductase (CAR)Truncated CAR constructsCarboxylic Acid + Amine (ATP-dependent)Enables amide formation under aqueous conditions. rsc.org

Purification Techniques and Strategies for High-Purity this compound

Achieving high purity is critical, as residual reactants (fatty acids, ethylenediamine) or side products can significantly impact the final properties of the compound. Given its waxy, solid nature, purification strategies for this compound are analogous to those for the well-studied Ethylene (B1197577) bis-stearamide (EBS). maplaboratory.netatamanchemicals.com

Recrystallization: This is the primary method for purifying solid amides on a large scale. google.com The choice of solvent is crucial; an ideal solvent will dissolve the crude product at an elevated temperature but exhibit low solubility at room temperature, allowing the purified amide to crystallize upon cooling while impurities remain in the mother liquor. Solvents such as n-hexane, ethanol, and acetonitrile (B52724) have been used for purifying similar fatty acid amides. google.com

Control of Crystalline Form: EBS is known to exist in at least two distinct crystalline forms, alpha (α) and beta (β), which can be interconverted through controlled heating and cooling cycles. googleapis.comgoogle.com The α-form is typically obtained by melting the compound (heating to 120-160°C) and then rapidly cooling it to below 40°C. google.com Subsequent gentle reheating (e.g., to ~80°C) can convert the α-form to the more stable β-form. google.com Since the crystalline structure can affect the material's physical properties, controlling this aspect during the final purification and processing steps is essential for producing a consistent, high-purity product.

Analytical Purity Assessment: Verifying purity requires a combination of techniques. While chromatographic methods like HPLC can be used, traditional wet chemistry methods are often employed for quality control of bulk EBS. nih.govresearchgate.net

Acid Value Titration: Measures the amount of residual free fatty acids. maplaboratory.net

Amine Value Titration: Measures residual unreacted ethylenediamine. maplaboratory.net

Differential Scanning Calorimetry (DSC): Used to determine the melting point and identify the crystalline form of the product. maplaboratory.netgoogleapis.com

Table 4: Purification and Analysis Strategy
StepTechniqueObjectiveReferences
Initial PurificationSolvent Washing / ExtractionRemove bulk impurities like unreacted fatty acids and diamine. google.com
Primary PurificationRecrystallizationSeparate the desired bis-amide from side products and residual reactants to achieve high chemical purity. google.comrochester.edu
Polymorph ControlThermal Treatment (Annealing)Control the final crystalline form (e.g., converting α to β form) for consistent physical properties. googleapis.comgoogle.com
Purity VerificationAcid/Amine Value Titration, DSC, HPLCQuantify residual impurities and confirm the thermal properties and purity of the final product. maplaboratory.netnih.govresearchgate.net

Mechanistic Studies of Amidation Reactions Involving Diamines and Fatty Acids

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and catalyst design. The direct condensation of a diamine with two different fatty acids is a complex process involving sequential acylation steps.

Uncatalyzed Thermal Amidation: In the absence of a catalyst, the direct reaction between a carboxylic acid and an amine requires high temperatures (typically >160°C) to drive off water and shift the equilibrium toward the amide product. nih.govgoogle.com The reaction proceeds through a carboxylate ammonium salt intermediate. dur.ac.uk For diamines, the reaction occurs stepwise. First, a mono-acylated intermediate is formed. This intermediate then reacts with a second fatty acid molecule to form the bis-amide. To synthesize an asymmetric product like this compound, controlling the stoichiometry and order of addition of palmitic and stearic acids is necessary, though this often leads to a statistical mixture of products.

Catalyzed Amidation Mechanism (Lewis Acid): Lewis acid catalysts, such as boronic acids, facilitate the reaction by activating the carboxylic acid. The currently accepted mechanism involves the formation of a dimeric catalyst-acid complex. nih.govresearchgate.netcatalyticamidation.info

Activation: Two molecules of boronic acid and two molecules of carboxylic acid form a bicyclic intermediate with B-O-B bridges. This complexation significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: An amine molecule attacks the activated carbonyl carbon. The catalyst structure helps to position the amine for the attack.

Dehydration & Product Release: A tetrahedral intermediate is formed, which then collapses, eliminating a molecule of water and releasing the amide product. The catalyst is regenerated to continue the cycle.

Enzymatic Amidation Mechanism (Lipase): Lipase-catalyzed amidation proceeds through a different pathway involving an acyl-enzyme intermediate. rsc.orgresearchgate.net

Acylation: The catalytic serine residue in the lipase active site attacks the carbonyl carbon of the fatty acid (or its ester), forming a tetrahedral intermediate. This is stabilized by an "oxyanion hole" in the enzyme's active site.

Formation of Acyl-Enzyme Intermediate: The intermediate collapses, releasing water (or an alcohol if an ester is the substrate) and forming a covalent acyl-enzyme intermediate.

Aminolysis (Deacylation): The amine (ethylenediamine or the mono-acylated intermediate) enters the active site and its nitrogen atom attacks the carbonyl of the acyl-enzyme intermediate.

Product Release: A second tetrahedral intermediate is formed, which then collapses to release the final amide product and regenerate the free enzyme. researchgate.net

This two-step ping-pong mechanism allows for high selectivity, as the enzyme's active site geometry can distinguish between different substrates. nih.govnih.gov

Molecular and Supramolecular Structure Characterization

Crystalline Structure and Polymorphism of Ethylene-N-palmitamide-N'-stearamide

The crystalline nature of this compound is characterized by the ordered arrangement of its molecules into a repeating three-dimensional lattice. Like many long-chain molecules, it is expected to exhibit polymorphism, the ability to exist in multiple crystalline forms with different molecular packing and, consequently, different physical properties.

X-ray Diffraction Analysis of Unit Cell Parameters and Space Groups

Studies on similar polyamides have identified different crystalline forms, such as the α and γ forms, which can be distinguished by their characteristic diffraction peaks. For instance, in some copolyamides, the stable α-form can be transformed into the less stable γ-form with changes in the polymer structure. This transformation is often associated with alterations in hydrogen bonding and methylene (B1212753) chain packing.

Interactive Data Table: Crystallographic Data for a Related Polyamide System

Crystalline FormKey Diffraction Peaks (2θ)Crystal SystemSpace Group
α-form~20.5°, ~23.5°MonoclinicP2₁/a
γ-form~21.5°MonoclinicB2/m

Note: This data is representative of polyamide 6 and is provided for illustrative purposes to highlight the types of crystalline forms that can exist in such systems. Specific values for this compound may differ.

Crystallization Kinetics and Nucleation Mechanisms

The process by which this compound transforms from a molten or solution state into an ordered crystalline solid is governed by its crystallization kinetics. This process involves two main stages: nucleation, the initial formation of stable crystalline nuclei, and crystal growth.

The presence of an asymmetrical structure can influence the nucleation mechanism, potentially leading to a more complex crystallization behavior and the coexistence of different polymorphic forms.

Impact of Crystallization Conditions on Polymorphic Forms

The specific polymorphic form of this compound that is obtained is highly dependent on the crystallization conditions. Factors such as the cooling rate from the melt, the type of solvent used for crystallization, and the annealing temperature can all influence the final crystalline structure.

For the closely related Ethylene-bis-stearamide (EBS), thermal history has a significant impact on its polymorphic state. For example, heating EBS to temperatures between 120°C and 160°C typically results in the formation of the α-crystalline form, which is stable upon cooling. Subsequent reheating to around 80°C can induce a transformation to the β-crystalline form. This demonstrates the thermodynamic and kinetic interplay that governs the formation of different polymorphs. It is reasonable to expect that this compound would exhibit similar dependencies on thermal processing.

Self-Assembly and Supramolecular Organization

Beyond the level of the unit cell, this compound molecules self-assemble into larger, ordered supramolecular structures. This self-organization is primarily driven by non-covalent interactions, most notably hydrogen bonding.

Hydrogen Bonding Networks and Intermolecular Interactions

The amide groups within the this compound molecule are crucial for its self-assembly. The N-H group acts as a hydrogen bond donor, while the C=O group serves as a hydrogen bond acceptor. These groups on adjacent molecules can form strong, directional hydrogen bonds.

Lamellar and Interfacial Structure Formation in Bulk and Thin Films

The strong directionality of the hydrogen bonding and the segregation of the polar amide groups from the nonpolar alkyl chains lead to the formation of lamellar structures. These structures consist of alternating layers of hydrogen-bonded amide groups and layers of interdigitated or non-interdigitated alkyl chains.

This lamellar organization is expected to be present in both the bulk material and in thin films. The orientation of these lamellae with respect to a substrate in a thin film can be influenced by the deposition method and the nature of the substrate surface. The interfacial structure, where the material meets another phase (e.g., air or a substrate), can exhibit different molecular arrangements compared to the bulk, which can be critical for applications where surface properties are important. The asymmetry of the this compound molecule could potentially lead to more complex or less ordered lamellar stacking compared to its symmetric analogs.

Rheological Behavior of Self-Assembled Systems

The rheological properties of systems containing this compound are intrinsically linked to its capacity for supramolecular self-assembly. This behavior is characteristic of long-chain fatty bis-amides, which can form extensive networks through non-covalent interactions, primarily hydrogen bonding between the amide groups. While specific studies on the rheology of pure, self-assembled this compound are not extensively documented in publicly available literature, the behavior of the closely related symmetric analogue, Ethylene (B1197577) bis-stearamide (EBS), provides significant insights.

EBS is widely utilized in the plastics industry as an internal and external lubricant, a slip agent, and a dispersing aid. wikipedia.org Its effectiveness in these roles stems from its ability to migrate to surfaces and to form a network within a polymer matrix, thereby altering the flow characteristics (rheology) of the material. At concentrations above its solubility limit in a given medium, this compound is expected to self-assemble into higher-order structures such as fibers, ribbons, or lamellar crystals. This aggregation is driven by hydrogen bonding between the N-H and C=O moieties of the amide groups and van der Waals interactions among the long palmitamide and stearamide hydrocarbon chains.

The formation of a three-dimensional network of these self-assembled structures can dramatically increase the viscosity of a liquid system, potentially leading to the formation of a gel. The rheological profile of such a system would likely exhibit shear-thinning behavior, where the viscosity decreases under applied shear stress. This is due to the alignment of the fibrous structures in the direction of flow, which reduces resistance. The strength and thermal stability of these self-assembled networks are influenced by factors such as solvent polarity, temperature, and the cooling rate during formation.

ParameterExpected Influence on RheologyRationale
Concentration Increasing concentration leads to a higher viscosity and yield stress.Higher concentration promotes the formation of a more extensive and entangled self-assembled network.
Temperature Viscosity decreases with increasing temperature.Thermal energy disrupts the non-covalent interactions (hydrogen bonds and van der Waals forces), leading to the dissolution of the self-assembled network.
Shear Rate The system is expected to be non-Newtonian, exhibiting shear-thinning behavior.The applied force aligns the anisotropic, fibrous assemblies, reducing flow resistance.
Solvent Polarity Self-assembly is more pronounced in non-polar solvents.Polar solvents can compete for hydrogen bonding with the amide groups, hindering the formation of the supramolecular network.

This table is based on the general behavior of fatty acid bis-amides and provides an expected rheological profile for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The macroscopic properties of this compound, including its self-assembly and crystal packing, are governed by its preferred molecular conformations.

Theoretical Calculations of Preferred Conformations

Theoretical calculations for a molecule as flexible as this compound are complex. The molecule possesses multiple rotatable bonds, including those in the central ethylene bridge and along the two long acyl chains. Conformational analysis of similar, smaller molecules provides a foundational understanding. For instance, studies on ethylene glycol and ethylenediamine (B42938) reveal a preference for a gauche conformation around the central C-C bond, often stabilized by intramolecular hydrogen bonding. nih.govyoutube.comoregonstate.edu

Hydrogen Bonding: Intramolecular hydrogen bonds can form between the N-H of one amide and the carbonyl oxygen (C=O) of the other, which would favor a more compact, folded conformation. However, in the solid state or in concentrated solutions, intermolecular hydrogen bonding is the dominant interaction, leading to extended, linear-like conformations that facilitate sheet formation.

Steric Hindrance: Repulsion between the bulky palmitamide and stearamide chains influences the rotational barriers around the central ethylene bridge.

Van der Waals Forces: The long hydrocarbon chains will tend to adopt an all-trans (zigzag) conformation to maximize favorable van der Waals contacts, similar to fatty acids in crystalline states.

Computational Modeling of Crystal Packing and Lattice Energies

The crystal structure of this compound is expected to be highly ordered, driven by the strong, directional hydrogen bonds between the amide groups and the close packing of the aliphatic chains. While a specific crystal structure for this asymmetric bis-amide is not readily found, computational modeling of related long-chain amides and polyamides provides a robust framework for understanding its solid-state arrangement. royalsocietypublishing.orgscite.ai

Crystal Packing: Computational models would likely predict a layered or sheet-like structure. Within each layer, molecules would be arranged in a parallel or anti-parallel fashion, connected by a network of N-H···O=C hydrogen bonds. This creates a stable, planar sheet. The long palmitamide and stearamide chains would extend outwards from this hydrogen-bonded sheet, packing together in a manner similar to crystalline alkanes or fatty acids. The asymmetry of the molecule (palmitamide vs. stearamide) might introduce slight disruptions or specific packing motifs compared to symmetric bis-amides like EBS.

Lattice Energy Calculations: The lattice energy represents the energy required to separate one mole of the solid crystal into its gaseous constituent molecules. It is a measure of the stability of the crystal lattice. The lattice energy (U) can be calculated computationally and is dominated by two main contributions for this type of molecule:

Hydrogen Bonding Energy: The strong, directional hydrogen bonds between amide groups are a major contributor to the lattice energy.

Van der Waals Interactions: The cumulative effect of the weaker, non-directional van der Waals forces between the long, interdigitated hydrocarbon chains provides a significant portion of the cohesive energy.

Calculations on polyamides have shown that the dipole-dipole interactions of the amide (CONH) groups can contribute significantly to the lattice energy, on the order of several kcal/mol. royalsocietypublishing.orgscite.ai Given the two amide functionalities and the two long alkyl chains, this compound is expected to have a substantial lattice energy, corresponding to its high melting point and low solubility in most solvents.

Interaction TypeExpected Contribution to Lattice EnergyRelevant Molecular Moiety
Hydrogen Bonding HighAmide groups (N-H, C=O)
Van der Waals Forces HighPalmitamide and Stearamide alkyl chains
Dipole-Dipole Interactions ModerateAmide groups (CONH dipoles)

This table summarizes the expected contributions of different non-covalent interactions to the crystal lattice stability of this compound based on principles from related compounds.

Interfacial Phenomena and Tribological Mechanisms in Polymer Systems

Adsorption and Desorption Dynamics at Polymer-Substrate Interfaces

The efficacy of Ethylene-N-palmitamide-N'-stearamide as a surface-active agent is rooted in its adsorption and desorption behavior at the interface between the polymer bulk and its surrounding environment or a contacting substrate.

Surface Energy Modifications and Wetting Behavior

When incorporated into a polymer matrix, this compound exhibits limited compatibility with most polymer systems. atamankimya.com This inherent incompatibility drives the migration of the additive to the polymer surface, a phenomenon often referred to as "blooming." atamankimya.comatamanchemicals.com This migration results in the formation of a thin, often monomolecular, layer on the polymer's exterior. atamankimya.com

Kinetics of Migration to the Polymer Surface

The migration of this compound from the polymer bulk to the surface is a time-dependent process. The rate of this migration, or blooming, is influenced by several factors, including the concentration of the additive, the type of polymer, and the temperature. novocontrol.de Primary and secondary fatty amides are known to require a certain amount of time after the initial molding or extrusion process to form an effective lubricating layer on the surface. novocontrol.deunileoben.ac.at The incompatibility between the additive and the polymer matrix is the primary driving force for this migration. atamankimya.comatamanchemicals.com While the phenomenon is widely acknowledged, detailed scientific studies quantifying the precise kinetics (rate of migration) of this compound in various polymer systems are not extensively published.

Mechanisms of External and Internal Lubrication

This compound functions as both an external and internal lubricant in polymer processing, a dual role that enhances processability and improves the final product's characteristics. atamankimya.combasstechintl.com2017erp.comfactmr.com

Molecular-Level Interactions Reducing Interfacial Friction

The lubricating action of this compound stems from its amphiphilic molecular structure.

External Lubrication: As an external lubricant, the molecules that have migrated to the surface form a slippery coating. wikipedia.orgatamankimya.com This layer acts as a physical barrier, reducing the friction between the molten polymer and the hot metal surfaces of processing equipment, such as extruders and molds. dataphysics-instruments.combasstechintl.comfactmr.com The long, non-polar fatty acid chains are responsible for this slip effect, minimizing adhesion and allowing for smoother processing and easier mold release. atamankimya.comnimbasia.com This reduction in friction helps to lower shear stress during processing. msu.rubasstechintl.com

Role in Polymer Chain Mobility and Segmental Relaxation

The function of this compound as an internal lubricant suggests an influence on the mobility of polymer chains. By reducing the cohesive forces and friction between polymer molecules, the additive can increase the ease with which polymer chains move and rearrange, particularly in the molten state. nimbasia.com This increased mobility can be beneficial during processing, leading to improved flow into complex molds. 2017erp.com

In some polymer systems, such as Poly(lactic acid) (PLA), this compound has been shown to act as a nucleating agent. factmr.com This indicates that it can influence the arrangement of polymer chains during crystallization, promoting a finer and more uniform crystalline structure. factmr.com While this points to an interaction with polymer chain dynamics, specific research detailing its effect on segmental relaxation—the localized motion of small segments of the polymer chain—is not widely available. Studies on segmental relaxation in polymers are extensive but have not specifically focused on the influence of this particular additive. atamankimya.comresearchgate.netresearchgate.net

Anti-Blocking and Release Mechanisms

The surface-migrating nature of this compound is fundamental to its effectiveness as an anti-blocking and release agent.

Anti-Blocking: In the context of polymer films, "blocking" refers to the unwanted adhesion between adjacent layers. cargill.com this compound that has bloomed to the surface creates a non-sticking layer. atamanchemicals.comcargill.com This microscopic, waxy boundary layer prevents direct contact between the polymer surfaces, thereby reducing the blocking force and allowing for easier separation of films. 2017erp.comcargill.com It is particularly effective in polyolefins and plasticized PVC films. atamanchemicals.com2017erp.com

Release: The same mechanism that provides external lubrication and anti-blocking also facilitates mold release. wikipedia.orgnimbasia.com The layer of this compound at the interface between the polymer and the mold surface reduces adhesion, allowing for easier ejection of the finished part. 2017erp.com This is a critical function in injection molding processes for a variety of resins, including polyamides and thermoplastic polyurethanes. 2017erp.com

Prevention of Adhesion Between Polymer Surfaces

This compound is a synthetic wax that functions as a highly effective anti-adhesion and slip agent in a variety of polymer systems. Its utility in preventing the unwanted sticking of polymer surfaces, a phenomenon often referred to as blocking, is attributed to its unique molecular structure and migratory behavior within the polymer matrix. This compound is part of a broader class of additives known as fatty acid bis-amides, which are recognized for their surface-active properties.

The fundamental mechanism by which this compound prevents adhesion is through the formation of a thin, lubricating layer on the polymer surface. Due to its limited compatibility with the polymer matrix, the additive migrates to the surface during and after processing. This phenomenon, known as "blooming," creates a microscopic, waxy film that reduces the coefficient of friction and prevents direct contact between adjacent polymer surfaces. The non-polar fatty acid chains (palmitamide and stearamide) orient outwards, presenting a low-energy surface that minimizes intermolecular attraction and, consequently, adhesion.

The structure of this compound, featuring two long fatty acid chains linked by an ethylene (B1197577) diamine bridge, provides a balance of internal and external lubrication. As an internal lubricant, it reduces the friction between polymer chains, lowering the melt viscosity and improving flow. As an external lubricant, its migration to the surface reduces friction between the polymer and processing equipment, and subsequently between finished polymer articles.

Key Research Findings on the Role of Fatty Acid Bis-Amides in Preventing Polymer Adhesion:

Research on analogous compounds like Ethylene bis stearamide (EBS) provides significant insight into the function of this compound. Studies have shown that the effectiveness of these additives is dependent on several factors, including their concentration, the type of polymer, and the processing conditions.

Surface Lubrication: The primary anti-adhesion mechanism is the reduction of surface friction. The migrated layer of the bis-amide acts as a slip agent, allowing polymer surfaces to slide past each other easily.

Incompatibility and Migration: The limited solubility of fatty acid bis-amides in the host polymer is crucial for their function. This incompatibility drives the migration of the additive to the surface, where it can perform its anti-blocking function.

Influence on Polymer Properties: While highly effective at preventing adhesion, the incorporation of this compound can also influence other properties of the polymer. For instance, it can act as a dispersing agent for pigments and fillers and may also have a nucleating effect in some semi-crystalline polymers.

The following table summarizes the general effects of incorporating fatty acid bis-amides like this compound to prevent adhesion in various polymer systems, based on established knowledge of this class of additives.

Polymer SystemTypical ObservationMechanism of Adhesion Prevention
Polyolefins (PE, PP)Reduced film blocking, lower coefficient of friction.Migration to the surface forms a lubricating layer.
Polyvinyl Chloride (PVC)Acts as both an internal and external lubricant, preventing sticking during processing and in final products. google.comReduces melt viscosity and surface friction. google.com
Acrylonitrile Butadiene Styrene (ABS)Improved flow and reduced adhesion to metal surfaces during processing. tarakchemicals.comExternal lubrication at the polymer-metal interface. tarakchemicals.com
Thermoplastic Polyesters (PET, PBT)Enhanced slip properties and prevention of self-adhesion in films and molded parts.Formation of a low-energy surface film.

Facilitation of Polymer Release from Molds and Dies

The role of this compound as a mold release agent is a critical aspect of its tribological function in polymer processing. Its ability to facilitate the easy removal of a polymer part from a mold or die is directly linked to its external lubricating properties and its behavior at the interface between the molten polymer and the metal surfaces of the processing equipment. atamanchemicals.com

During polymer processing operations such as injection molding, extrusion, and blow molding, the molten polymer is in intimate contact with the surfaces of the mold cavity or the die. Adhesion between the polymer and these metal surfaces can lead to a number of problems, including difficulty in ejecting the part, surface defects on the finished product, and increased cycle times. This compound is incorporated into the polymer formulation to mitigate these issues.

The mechanism of mold release is analogous to its anti-adhesion function between polymer surfaces. As the polymer is processed, the this compound migrates to the interface between the polymer melt and the hot metal surfaces of the mold or die. tarakchemicals.com This creates a continuous, low-friction film that prevents the polymer from directly adhering to the metal. The long, saturated fatty acid chains of the molecule are non-polar and have a low affinity for the metallic surface, effectively acting as a barrier and a lubricant.

Detailed Research Findings on Fatty Acid Bis-Amides as Mold Release Agents:

Extensive research and industrial application of fatty acid bis-amides, particularly Ethylene bis stearamide (EBS), have elucidated their effectiveness as mold release agents. These findings are broadly applicable to this compound due to their chemical similarities.

External Lubrication: The primary function in mold release is external lubrication. atamankimya.com The migrated layer reduces the frictional forces between the cooling polymer part and the mold wall, allowing for easier ejection.

Thermal Stability: this compound and related bis-amides exhibit high thermal stability, which is essential for them to remain effective at the high temperatures encountered in polymer processing without decomposing. atamankimya.com

Compatibility with Various Polymers: This class of additives is effective in a wide range of thermoplastic and thermosetting polymers. tarakchemicals.comatamanchemicals.com Their performance can be tailored by adjusting the concentration to suit the specific polymer and processing parameters.

Effect on Surface Finish: By preventing sticking and reducing drag during demolding, this compound contributes to a smoother and more uniform surface finish on the final product.

The following table outlines the function and benefits of using fatty acid bis-amides like this compound as a mold release agent in different polymer processing applications.

Processing MethodChallenge Without Mold Release AgentRole of this compound
Injection MoldingHigh ejection forces, part damage, mold fouling.Migrates to the mold surface, reducing friction and adhesion.
ExtrusionDie buildup, surface imperfections (e.g., melt fracture).Provides continuous lubrication at the die surface, improving flow and surface quality.
Blow MoldingSticking in the mold, uneven wall thickness.Ensures uniform stretching and easy release of the parison.
Powder MetallurgyHigh ejection pressures, die wear.Acts as a lubricant to reduce die-wall friction during compaction and ejection. atamanchemicals.com

Influence on Polymer Processing, Rheology, and Morphology Mechanistic Focus

Impact on Polymer Melt Rheology

The addition of Ethylene-N-palmitamide-N'-stearamide to polymer melts has a pronounced effect on their flow behavior, which is crucial for optimizing processing conditions and enhancing the quality of the final product.

Reduction in Melt Viscosity and Shear Thinning Behavior

The lubricating effect of this compound also contributes to a more pronounced shear-thinning behavior in polymer melts. Shear thinning is the phenomenon where the viscosity of a fluid decreases with an increasing rate of shear stress. By reducing the friction between polymer chains, this compound facilitates their alignment in the direction of flow under shear, leading to a more significant drop in viscosity at higher shear rates. This property is particularly beneficial in processing methods that involve high shear, such as injection molding. plastics.toray

The following table illustrates the effect of this compound on the melt flow rate, an indicator of melt viscosity, of a glass fiber-reinforced ABS/SAN composite.

Table 1: Effect of this compound on the Melt Flow Rate of Glass Fiber Reinforced ABS/SAN

Batch Number Lubricant (EBS) Percentage Melt Flow Rate (g/10 min)
Batch 1 0.5% 14.5
Batch 2 1.0% 15.2
Batch 3 1.5% 16.0
Batch 4 2.0% 16.8

Data derived from a study on glass fiber reinforced ABS and SAN composites. ijariie.com

Influence on Extrusion and Injection Molding Processes (Mechanistic Perspective)

In extrusion processes, this compound's role as an external lubricant is paramount. Due to its limited compatibility with many polymers, it tends to migrate to the surface of the melt. atamanchemicals.com This phenomenon, known as "blooming," creates a lubricating layer at the interface between the polymer melt and the metal surfaces of the extruder barrel and die. This surface layer reduces friction, which in turn lowers the energy required for extrusion and can help to prevent degradation of the polymer. atamanchemicals.com

During injection molding, the reduction in melt viscosity and enhanced shear-thinning behavior facilitated by this compound are critical. basstechintl.com In the filling phase, the lower viscosity allows the mold cavity to be filled more easily and at lower pressures, reducing stress on the material and the mold. baiwemolding.comyoutube.com During the packing and holding phases, where additional material is forced into the cavity to compensate for shrinkage, the improved flow properties ensure more efficient pressure transmission. baiwemolding.comyoutube.com This leads to a more uniform density distribution in the final part, minimizing defects such as sink marks and warpage. youtube.com Its function as a mold release agent also facilitates the ejection of the finished part from the mold. nanotrun.com

Effects on Polymer Crystallization Behavior and Kinetics

This compound can significantly influence the crystallization process of semi-crystalline polymers, which in turn affects their mechanical and thermal properties.

Nucleating Agent Role and Spherulite Formation

The presence of numerous nucleation sites results in the formation of a larger number of smaller spherulites. asianpubs.org Spherulites are spherical semi-crystalline structures that grow from a central nucleus. A finer spherulitic structure can lead to improved mechanical properties, such as increased toughness and transparency in some cases. Studies on PLLA have shown that the addition of 1% this compound leads to a dramatic decrease in spherulite size and a significant increase in the number of spherulites. asianpubs.org

Impact on Crystallinity and Crystal Perfection

By accelerating the crystallization process, this compound can lead to a higher degree of crystallinity in the final polymer product. asianpubs.org Differential Scanning Calorimetry (DSC) studies on PLLA have shown that the addition of this compound leads to a more pronounced and sharper crystallization peak, indicating a more efficient crystallization process. asianpubs.orgresearchgate.net An increase in crystallinity generally results in enhanced stiffness, hardness, and heat resistance of the material. researchgate.net

The following table presents DSC data for PLLA with varying content of this compound, illustrating its effect on crystallization temperature.

Table 2: Non-isothermal Crystallization of PLLA/EBS Composites (Cooling rate: 1 °C/min)

Sample Crystallization Peak Temperature (°C)
Neat PLLA Not Detected
PLLA / 0.5% EBS 95.8
PLLA / 1.0% EBS 98.2
PLLA / 1.5% EBS 97.5
PLLA / 2.0% EBS 96.3

Data adapted from a study on the crystallization behavior of PLLA/EBS composites. asianpubs.org

While this compound promotes the formation of a higher number of crystals, its effect on crystal perfection, such as lamellar thickness, is a more complex area of study. The rapid crystallization it induces may, in some cases, lead to the formation of less perfect crystals with thinner lamellae. Further research using techniques like Small-Angle X-ray Scattering (SAXS) is needed to fully elucidate this aspect. spectroscopyonline.comresearchgate.net

Modulation of Polymer Morphology and Nanostructure

The influence of this compound extends to the micro and nanostructure of polymers and their composites. Its ability to act as a dispersing agent is particularly noteworthy. In polymer nanocomposites, it can improve the dispersion of fillers, such as gypsum in high-density polyethylene (B3416737) (HDPE)/ethylene (B1197577) vinyl acetate (B1210297) (EVA) blends, by interacting with the filler surface. researchgate.net

In certain polymer systems, this compound can induce specific crystalline arrangements. For instance, in PLLA, it has been observed to cause epitaxial crystallization, where the PLLA lamellae grow in parallel stacks on the surface of the this compound crystals. This ordered nanostructure can impart unique properties to the material.

The use of this compound can also influence the morphology of polymer blends. In immiscible blends like polycarbonate (PC) and ABS, the final morphology, whether it is a droplet, lamellar, or co-continuous structure, is highly dependent on the processing conditions and the interfacial tension between the phases. researchgate.netmdpi.com By acting as a lubricant and modifying the rheological properties of the blend components, this compound can indirectly influence the development of the final blend morphology during processing. nih.gov

Influence on Lamellar Stacking and Interfacial Amorphous Regions

The primary mechanism behind this is the ability of this compound to provide numerous sites for the initiation of crystal growth. This leads to a higher density of smaller spherulites, which are the superstructures composed of radially growing lamellae. scienceopen.comatamankimya.com Research on PLLA has shown that EBS can dramatically decrease the spherulite size while increasing their number. scienceopen.comatamanchemicals.com This refined spherulitic structure can, in turn, influence the final mechanical properties of the polymer.

In some systems, there is evidence of a more direct influence on the lamellar arrangement. For instance, in PLLA, an EBS layer has been reported to induce epitaxial crystallization, resulting in parallel stacks of edge-on lamellae. atamankimya.com This suggests a specific interaction between the additive and the polymer chains that guides their assembly into a highly ordered structure.

Table 1: Effect of EBS on the Crystallization Behavior of Poly(L-lactide) (PLLA) This table is generated based on findings from multiple sources.

PropertyNeat PLLAPLLA with 1% EBS
Crystallization Peak Broad, less definedSharp, more obvious scienceopen.comatamanchemicals.com
Spherulite Size LargerDramatically decreased scienceopen.comatamankimya.com
Spherulite Number LowerLarge number scienceopen.comatamanchemicals.com
Crystallization Rate SlowerAccelerated scienceopen.comatamanchemicals.com

Effects on Orientation and Alignment of Polymer Chains

The presence of this compound during polymer processing can have a significant impact on the orientation and alignment of polymer chains. This is largely a consequence of its lubricating properties, which reduce the friction between polymer chains and between the polymer and processing equipment. researchgate.netwikipedia.orgnanotrun.com

During processes like extrusion and injection molding, the polymer melt is subjected to shear and elongational forces that can align the polymer chains in the direction of flow. This compound, by lowering the melt viscosity and reducing shear stress, can facilitate this alignment. atamanchemicals.comatamanchemicals.com This can lead to enhanced mechanical properties in the final product, such as increased tensile strength in the direction of orientation. atamanchemicals.com

In the context of fiber spinning, the addition of EBS to synthetic fibers like polyester (B1180765) and polyamide can improve their heat-resistant and weather-resistant properties, which can be partly attributed to better chain alignment and packing. diva-portal.org It has also been noted to reduce yarn breakage during the spinning of antistatic nylon fiber, suggesting a role in promoting smoother processing and more uniform chain orientation. diva-portal.org

Dispersion Mechanisms within Polymer Matrices

The efficacy of this compound as a processing aid is closely linked to its ability to disperse effectively within the polymer matrix and to facilitate the dispersion of other solid additives.

Homogeneous Distribution and Prevention of Agglomeration

This compound's molecular structure, which contains both polar amide groups and non-polar fatty acid chains, gives it a surfactant-like character. nih.govsanowax.com This amphiphilic nature is key to its dispersion capabilities. While it has limited compatibility with many polymer resins, it can be finely and homogeneously distributed during melt processing. researchgate.netwikipedia.org

Its primary function in this regard is to act as a dispersing agent for solid fillers and pigments. wikipedia.orgnih.gov It achieves this by coating the surface of the solid particles, reducing their tendency to agglomerate. This is particularly important in highly filled systems where uniform dispersion is critical for achieving desired mechanical and aesthetic properties. The strong cohesion between EBS and fillers or pigments enhances the coupling between the filler and the polymer matrix. atamanchemicals.com

In nanocomposites, such as those involving polymethylmethacrylate (PMMA) and halloysite (B83129) nanotubes (HNT), EBS has been shown to improve the dispersion of the nanofiller. scienceopen.comnih.gov Transmission electron microscopy (TEM) has revealed that modifying HNT with EBS leads to better distribution of the nanotubes within the PMMA matrix. scienceopen.com This is attributed to the formation of hydrogen bonds between the amide groups of EBS and the aluminol groups on the surface of the HNT. scienceopen.comnih.gov Similarly, in poly(ethylene terephthalate) (PET) nanocomposites with organo-montmorillonite (OMMT) clay, EBS has been found to promote the dispersion and exfoliation of the clay layers. researchgate.net

The prevention of agglomeration is crucial for maintaining a high surface quality and preventing defects in the final product. Quantitative analysis of filler dispersion can be performed using image analysis of micrographs to determine parameters such as particle area distribution and inter-particle distance. researchgate.netnih.gov While specific quantitative studies on this compound are not widely published, the qualitative evidence from microscopy is compelling. scienceopen.comnih.gov

Compatibilization with Different Polymer Systems

The amphiphilic nature of this compound also allows it to function as a compatibilizer in immiscible polymer blends. sanowax.comyoutube.com In such blends, the different polymer phases tend to separate, leading to poor interfacial adhesion and inferior mechanical properties. A compatibilizer resides at the interface between the two phases, reducing interfacial tension and improving adhesion. youtube.com

The non-polar fatty acid chains of this compound are compatible with non-polar polymers like polyolefins (polyethylene, polypropylene), while the polar amide groups can interact with more polar polymers. sanowax.comyoutube.com This dual compatibility allows it to bridge the interface between dissimilar polymers.

For example, in wood-plastic composites (WPCs), which often consist of a polyolefin matrix and wood fibers (a polar, lignocellulosic material), EBS can improve the compatibility between the hydrophobic polymer and the hydrophilic wood. atamanchemicals.comatamankimya.comatamanchemicals.com This leads to better dispersion of the wood fibers and improved mechanical properties of the composite.

In blends of recycled polystyrene (rPS) and low-density polyethylene (LDPE), compatibilizers are essential for achieving good adhesion between the printed layers in applications like 3D printing. researchgate.net While not this compound, polystyrene-grafted-maleic anhydride (B1165640) has been shown to be an effective compatibilizer in this system, highlighting the importance of interfacial modification. researchgate.net The principle of using a molecule with segments compatible with each phase of the blend is the same.

Table 2: Compatibilization Mechanisms and Effects of this compound (as EBS) in Polymer Systems This table is a summary of findings from various sources.

Polymer SystemMechanism of ActionObserved Effects
PMMA/HNT Nanocomposites Hydrogen bonding between amide groups of EBS and aluminol groups on HNT surface. scienceopen.comnih.govImproved dispersion of HNT, reduced agglomeration, enhanced interfacial adhesion. scienceopen.comnih.gov
PET/OMMT Nanocomposites Facilitates dispersion and exfoliation of clay layers. researchgate.netWell-dispersed and exfoliated OMMT, enhanced impact strength and storage modulus. researchgate.net
Wood-Plastic Composites (e.g., HDPE/Wood) Improves compatibility between hydrophobic polymer matrix and hydrophilic wood fibers. atamanchemicals.comatamankimya.comatamanchemicals.comImproved strength and dispersion of wood fibers. atamanchemicals.comatamankimya.comatamanchemicals.com
Immiscible Polymer Blends (General) Acts as an interfacial agent due to its amphiphilic nature (polar amide groups and non-polar fatty chains). sanowax.comyoutube.comReduces interfacial tension, improves adhesion between phases. youtube.com

Thermal Behavior, Stability, and Degradation Pathways Academic Perspective

Thermal Degradation Mechanisms of Ethylene-N-palmitamide-N'-stearamide

The decomposition of this compound under thermal stress proceeds through complex pathways, primarily involving pyrolysis, hydrolysis, and oxidation.

Pyrolysis, or thermal decomposition in the absence of oxygen, is a primary degradation pathway. Studies on the closely related N,N'-ethylenebis(stearamide) (EBS) using thermogravimetric analysis (TGA) reveal a multi-stage decomposition process. researchgate.net

In an inert nitrogen atmosphere, the thermal decomposition of EBS typically occurs in two main stages between 246°C and 450°C (519.15 K to 723.15 K). researchgate.net The kinetic parameters for these stages have been calculated using various methods, such as the Flynn-Wall-Ozawa and Kissinger methods. researchgate.net The activation energy required to initiate and propagate the decomposition varies between the stages, indicating different reaction mechanisms.

Table 1: Pyrolysis Kinetic Parameters for N,N'-ethylenebis(stearamide) in Nitrogen Atmosphere

Decomposition Stage Activation Energy (kJ·mol⁻¹) Pre-exponential Factor (min⁻¹) Decomposition Mechanism (Integral Equation)
First Stage 78.41 2.188×10⁸ g(α) = 1-(1-α)²
Second Stage 88.38 7.586×10⁸ g(α) = α

Source: Adapted from research on the thermal decomposition kinetics of N,N'-ethylenebis(stearamide). researchgate.net

The analysis of decomposition products through techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Pyrolysis-GC-MS has identified several resultant compounds. The decomposition is believed to occur at the beta carbon position relative to the carbonyl group, which is the lowest energy position for scission. researchgate.net This process leads to the formation of radicals and reactive double bonds. researchgate.net Key identified decomposition products include hexadecanenitrile, octadecanenitrile, and carbon oxides (CO, CO2). acme-hardesty.comresearchgate.net Upon burning, toxic fumes containing nitrogen oxides are also produced. acme-hardesty.comilo.org

In the presence of water and oxygen, hydrolysis and oxidation become significant degradation pathways. Hydrolysis involves the cleavage of the amide bonds by water, a reaction that can be catalyzed by acidic or basic conditions. The inherent structure of the bis-amide makes it susceptible to hydrolysis, particularly at elevated temperatures, which can impact its performance and the stability of the materials it is incorporated into. google.com

Oxidation, the reaction with oxygen, is another critical factor, especially given that many processing applications occur in air. velp.com The compound is known to react with strong oxidizing agents. acme-hardesty.comacme-hardesty.comilo.org The thermal-oxidative degradation process involves the formation of free radicals, which can then propagate, leading to chain scission and the breakdown of the molecule. This process is accelerated by higher temperatures and increased oxygen availability. velp.com The decomposition products in an oxidative environment include carbon oxides and nitrogen oxides. acme-hardesty.comacme-hardesty.comspectrumchemical.com

Thermal-Oxidative Stability in Various Environments

The stability of this compound is highly dependent on the surrounding environment, specifically the temperature and the concentration of oxygen.

Temperature is a primary driver of degradation. The compound has a high melting point, generally between 140°C and 145°C, and is considered to have good thermal stability below its decomposition temperature. acme-hardesty.comatamankimya.com However, as temperatures approach and exceed approximately 200°C, the rate of decomposition increases significantly. researchgate.net The decomposition temperature is reported to be around 260°C. ilo.org

The presence of oxygen significantly lowers the thermal stability. Comparative studies of pyrolysis in air versus a nitrogen atmosphere show that the rate of weight loss is higher in air, and the temperature required for complete decomposition is lower. researchgate.net The activation energy for decomposition is also lower in an air atmosphere compared to nitrogen, indicating that oxygen facilitates the degradation reactions. researchgate.net

Table 2: Comparative Pyrolysis Activation Energy for N,N'-ethylenebis(stearamide)

Atmosphere Decomposition Stage Activation Energy (Kissinger method) (kJ·mol⁻¹)
Air First Stage 165.73
Air Second Stage 185.86
Nitrogen First Stage 219.99
Nitrogen Second Stage 277.02

Source: Adapted from research on the thermal decomposition kinetics of N,N'-ethylenebis(stearamide). researchgate.net

Influence on the Thermal Stability of Polymer Composites

This compound is widely used as an additive in polymer composites, where it can function as a lubricant, dispersing agent, and flow modifier. wikipedia.orgatamanchemicals.com Its effect on the thermal stability of these composites can be complex and depends on the specific polymer matrix, the presence of other fillers, and processing conditions.

In some cases, the addition of the bis-amide can improve the thermal stability of the composite. For example, research on polylactic acid (PLA)/gypsum composites showed that using the bis-amide to treat the gypsum filler resulted in a composite with a higher maximum decomposition temperature compared to both the neat PLA and the composite with untreated gypsum. researchgate.net This improvement is often attributed to the enhanced dispersion of the filler within the polymer matrix, which can restrict the thermal motion of polymer chains and hinder the diffusion of volatile decomposition products. researchgate.net

Table 3: Summary of Compound Names

Compound Name
This compound
N,N'-ethylenebis(stearamide)
Polylactic acid
Polymethyl methacrylate
Polyvinyl chloride
Polyolefin
Linear low-density polyethylene (B3416737)
Halloysite (B83129) Nanotubes
Gypsum
Hexadecanenitrile
Octadecanenitrile
Carbon monoxide
Carbon dioxide
Nitrogen oxides
Stearic acid
Palmitic acid

Mechanism of Stabilization or Destabilization in Polymer Blends

The role of this compound, a primary component of the commercial additive Ethylene (B1197577) Bis Stearamide (EBS), in the thermal stability of polymer blends is multifaceted, exhibiting both stabilizing and, in specific cases, destabilizing effects. The predominant mechanism of stabilization is physical, although chemical interactions have been observed.

The primary stabilizing function of this fatty bis-amide in most polymer systems, including polyolefins, styrenics, and polyesters, is attributed to its properties as a lubricant. nimbasia.comsdbeautychem.comwikipedia.org By migrating to the surface of polymer particles and the interface between the polymer melt and processing equipment, it reduces friction and shear stress. atamanchemicals.comatamankimya.comatamankimya.com This lubrication minimizes the generation of localized heat during processing steps like extrusion and molding, which can be a significant contributor to the initiation of thermal degradation. sdbeautychem.comatamanchemicals.com

Conversely, in certain polymer systems, particularly Polyvinyl Chloride (PVC), this compound can exhibit a destabilizing effect. As a nitrogen-containing compound, it has been reported to potentially reduce the thermal stability of PVC during processing. kanademy.com The thermal degradation of PVC is primarily initiated by dehydrochlorination, a process that can be influenced by the presence of various chemical species. pen2print.orgresearchgate.net While the precise mechanism of destabilization by amides is complex, it is suggested that the amide group or its decomposition products may interact with the PVC degradation process in a way that accelerates the loss of hydrogen chloride (HCl) or the formation of color-inducing polyene sequences.

Inhibition of Thermal Degradation of Polymer Chains

The inhibition of the thermal degradation of polymer chains by this compound is largely an indirect consequence of its physical effects during processing, though some evidence of direct chemical interaction exists.

The primary pathway for inhibition is the reduction of chain scission events initiated by thermomechanical stress. By acting as an internal and external lubricant, the additive lessens the shear forces experienced by the polymer chains as they move past one another and against the surfaces of processing machinery. atamanchemicals.comatamankimya.com This reduction in mechanical stress translates to a lower probability of bond rupture within the polymer backbone, thereby inhibiting one of the initial steps of degradation.

A more direct, though less universally applicable, mechanism has been observed in studies involving Polymethylmethacrylate (PMMA). The thermal decomposition of PMMA, which begins around 300°C, proceeds via a radical mechanism, forming tertiary and secondary carbon radicals. researchgate.net Research on the thermal decomposition of Ethylene Bis Stearamide (EBS) indicates that it also undergoes thermal scission, with the decomposition occurring at the beta carbon position relative to the carbonyl group, yielding a radical. researchgate.net It has been proposed that the radicals generated from the decomposition of the amide can recombine with the PMMA radicals. researchgate.net This "in-mirror" recombination at similar temperatures effectively terminates the degrading polymer chains, thus inhibiting the propagation of the degradation process.

The thermal decomposition of this compound itself has been studied, and the kinetic parameters provide insight into its stability. The decomposition process occurs in two main stages under an inert atmosphere.

Interactive Data Table: Thermal Decomposition Kinetic Parameters of Ethylene Bis Stearamide (EBS) in a Nitrogen Atmosphere

Decomposition StageTemperature Range (K)Activation Energy (kJ·mol⁻¹)Pre-exponential Factor (min⁻¹)Decomposition Mechanism (Integral Form)
First Stage519.15 - 723.1578.412.188 x 10⁸g(α) = 1-(1-α)²
Second Stage519.15 - 723.1588.387.586 x 10⁸g(α) = α
Data derived from a study on the thermal decomposition kinetics of N,N'-ethylenebis(stearamide). researchgate.net

This table indicates that the compound possesses inherent thermal stability, beginning to decompose at elevated temperatures. nimbasia.comresearchgate.net This stability allows it to function effectively as a processing aid at the typical melt processing temperatures of many thermoplastics without premature degradation. sdbeautychem.com Its ability to remain stable and provide lubrication and dispersion throughout the critical processing phase is a key aspect of its role in inhibiting the thermal degradation of polymer chains.

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Analysis for Structural Elucidation and Quantitative Determination

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in Ethylene-N-palmitamide-N'-stearamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by several key signals. The long polymethylene chains of the palmitamide and stearamide moieties give rise to a large, complex signal in the aliphatic region, typically around 1.25 ppm. The terminal methyl groups (CH₃) of both fatty acid chains are expected to appear as a triplet at approximately 0.88 ppm. The α-methylene protons (CH₂) adjacent to the carbonyl groups will resonate further downfield, typically in the range of 2.1-2.2 ppm, due to the deshielding effect of the carbonyl. The ethylene (B1197577) bridge protons (-NH-CH₂-CH₂-NH-) are expected to show a signal around 3.3-3.4 ppm. The amide protons (N-H) typically appear as a broad signal, the chemical shift of which is highly dependent on solvent and temperature but is generally found between 5.5 and 8.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. The carbonyl carbons (C=O) of the amide groups are the most downfield signals, typically appearing around 173-174 ppm. The carbons of the ethylene bridge (-CH₂-CH₂-) would be expected in the range of 39-40 ppm. The long alkyl chains will show a series of signals between 14 ppm (terminal CH₃) and approximately 34 ppm (for the carbons α and β to the carbonyl group and the terminal methylenes). The bulk of the methylene (B1212753) carbons in the chain will resonate around 29 ppm.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the proton and carbon signals, especially in a molecule with repetitive structural units. wikipedia.orgnih.govvanderbilt.edu

COSY: A COSY spectrum would reveal correlations between adjacent protons. For instance, it would show a cross-peak between the amide (N-H) protons and the adjacent ethylene bridge protons, and between the various methylene protons along the fatty acid chains. youtube.com

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. youtube.comresearchgate.net This would definitively link the proton signals of the ethylene bridge and the fatty acid chains to their corresponding carbon signals, confirming their assignments. For example, the proton signal at ~3.3 ppm would correlate with the carbon signal at ~39 ppm, confirming the -NH-CH₂-CH₂-NH- moiety. youtube.comresearchgate.net

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Terminal CH₃~0.88 (triplet)~14
(CH₂)n in fatty acid chains~1.25 (multiplet)~29
CH₂ adjacent to C=O~2.1-2.2 (triplet)~36
Ethylene bridge CH₂~3.3-3.4 (multiplet)~39
Amide N-H5.5 - 8.5 (broad)-
Amide C=O-~173-174

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound and for studying the intermolecular hydrogen bonding that governs its physical properties. inrim.it

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by characteristic amide and alkyl group vibrations.

N-H Stretching: A prominent band in the region of 3300-3250 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide groups. inrim.it The position and broadness of this peak are indicative of the extent of hydrogen bonding.

C-H Stretching: Sharp bands between 2920 cm⁻¹ and 2850 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the long methylene (CH₂) chains.

Amide I Band: A strong absorption peak, typically around 1640 cm⁻¹, is assigned to the Amide I band, which is primarily due to the C=O stretching vibration. inrim.itmasterorganicchemistry.comyoutube.com

Amide II Band: Another characteristic amide band, the Amide II band, appears around 1550-1540 cm⁻¹ and arises from a combination of N-H bending and C-N stretching vibrations. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds.

C-H Stretching and Bending: The C-H stretching and bending vibrations of the alkyl chains are also prominent in the Raman spectrum.

Amide Bands: The Amide I and Amide III bands are observable in the Raman spectrum and are sensitive to the secondary structure and conformation of the molecule. nih.govnih.govmdpi.combio-structure.comspectroscopyonline.com The Amide I band in Raman spectra of related compounds appears near 1650 cm⁻¹. bio-structure.com

Skeletal Vibrations: The low-frequency region of the Raman spectrum contains information about the skeletal vibrations of the carbon backbone.

The presence of strong hydrogen bonding in the solid state, primarily between the N-H donor and the C=O acceptor of adjacent molecules, significantly influences the positions and shapes of the amide bands in both IR and Raman spectra.

Vibrational Mode Typical IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹)
N-H Stretch3300-32503300-3250
C-H Stretch (asymmetric)~2920~2920
C-H Stretch (symmetric)~2850~2850
Amide I (C=O Stretch)~1640~1650
Amide II (N-H Bend, C-N Stretch)~1540Weakly observed

Table 2: Characteristic IR and Raman Bands for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways

Mass spectrometry is a critical technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₃₆H₇₂N₂O₂) is approximately 564.97 g/mol .

In a typical Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) may be observed, but it is often of low intensity for long-chain amides. The fragmentation is dominated by cleavages at the amide bonds. Key fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of acylium ions.

Amide Bond Cleavage: Scission of the amide C-N bond is a common fragmentation pathway for amides, resulting in the formation of ions corresponding to the fatty acid and the diamine fragments.

McLafferty Rearrangement: For the fatty acid chains, a characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can lead to the elimination of a neutral alkene molecule.

The presence of both a palmitoyl (B13399708) and a stearoyl group will lead to a complex spectrum with fragments corresponding to both acyl chains. For example, cleavage of the amide bonds could result in ions corresponding to the loss of a palmitamide or a stearamide radical.

Ion Proposed Structure/Origin Expected m/z
[M]⁺˙Molecular ion of this compound564
[M - C₁₅H₃₁CO]⁺Loss of palmitoyl radical325
[M - C₁₇H₃₅CO]⁺Loss of stearoyl radical297
[C₁₅H₃₁CO]⁺Palmitoyl cation239
[C₁₇H₃₅CO]⁺Stearoyl cation267

Table 3: Plausible Mass Spectrometric Fragments of this compound (EI-MS).

Chromatographic Techniques for Purity Assessment and Component Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from a complex mixture of related bis-amides that are often present in commercial products.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While the high molecular weight and low volatility of this compound can make direct GC analysis challenging, it is often used to analyze the composition of commercial "Ethylene bis(stearamide)" (EBS) products, which are known to be mixtures. maplaboratory.netnih.govresearchgate.net These commercial products often contain not only N,N'-ethylenebis(stearamide) (C18/C18) but also this compound (C16/C18) and N,N'-ethylenebis(palmitamide) (C16/C16), arising from the use of impure fatty acid feedstocks. maplaboratory.netresearchgate.net

In a typical GC-MS analysis of a commercial EBS sample, the different bis-amide components can be separated based on their differing volatilities. maplaboratory.netpatsnap.comgoogle.com The subsequent mass spectrometric detection allows for their identification based on their unique fragmentation patterns. It has been noted that in some cases, the observed peaks in the gas chromatogram may correspond to decomposition products rather than the intact bis-amides. maplaboratory.net

Compound Typical Elution Order Key Identifying Ions (m/z)
N,N'-Ethylenebis(palmitamide)FirstFragments related to palmitic acid
This compoundSecondFragments of both palmitic and stearic acid
N,N'-Ethylenebis(stearamide)ThirdFragments related to stearic acid

Table 4: Representative GC-MS Data for the Analysis of a Commercial EBS Mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the separation, quantification, and purification of this compound and related compounds. nih.govnih.govresearchgate.netresearchgate.nethplc.eu Both normal-phase and reversed-phase HPLC can be employed.

Normal-Phase HPLC: A method has been developed for the analysis of N,N'-ethylenebisstearamide (EBS) using a diol column with 100% chloroform (B151607) as the mobile phase and evaporative light scattering detection (ELSD). nih.govresearchgate.net This method was able to quantify EBS and demonstrated good linearity, accuracy, and precision. nih.govresearchgate.net Given the structural similarity, a similar approach could be adapted for the separation of this compound from its homologues.

Reversed-Phase HPLC: Reversed-phase HPLC, typically using a C18 column, is also well-suited for separating these long-chain fatty amides. hplc.eu The separation is based on the differential partitioning of the analytes between the non-polar stationary phase and a more polar mobile phase. A gradient elution with a mobile phase system such as acetonitrile (B52724) and methanol (B129727) is often employed. Detection can be achieved using a UV detector at a low wavelength (e.g., 210 nm) or with a more universal detector like ELSD or a mass spectrometer (LC-MS). nih.govnih.govresearchgate.netresearchgate.net LC-MS, in particular, provides both retention time and mass-to-charge ratio data, offering a high degree of specificity for identification and quantification. nih.govnih.govresearchgate.netresearchgate.net

Parameter Normal-Phase HPLC Example Reversed-Phase HPLC Example
Stationary Phase Diol ColumnC18 Column
Mobile Phase Chloroform/MethanolAcetonitrile/Water or Methanol
Detector Evaporative Light Scattering (ELSD)UV (210 nm) or Mass Spectrometry (MS)
Separation Principle PolarityHydrophobicity

Table 5: Comparison of HPLC Methodologies for the Analysis of this compound.

Thermal Analysis Techniques for Phase Transitions and Stability

Thermal analysis techniques are fundamental in understanding the behavior of "this compound" as a function of temperature. These methods are crucial for determining its melting and crystallization characteristics, as well as its thermal stability, which are vital parameters for its application in various industries.

DSC studies on EBS have revealed the existence of different crystalline forms, notably the alpha (α) and beta (β) polymorphs, each with distinct thermal signatures. google.com The thermal history of the sample significantly influences its crystalline form and, consequently, its melting behavior. For instance, heating EBS to at least 120°C followed by cooling to 40°C or below can produce a sample that is predominantly in the α-form. google.com Subsequent reheating of this α-form to about 80°C can lead to a conversion to the β-crystalline form. google.com

The DSC thermogram of the α-form of EBS typically shows transition peaks at approximately 68°C and 103°C, while the β-form exhibits a transition at a higher temperature, around 109°C. google.com This polymorphic behavior is a critical consideration in the processing and application of such bis-amides. It is plausible that "this compound," with its similar long-chain structure, would also exhibit complex melting and crystallization profiles, likely involving multiple polymorphic forms. The study of fatty amides as phase change materials (PCMs) has shown that melting temperatures can range from 62.2°C to 116.4°C, with enthalpies from 25.8 kJ/kg to 149.7 kJ/kg, depending on the specific molecular structure. mdpi.comnih.gov

Table 1: Illustrative DSC Data for Polymorphs of an Analogous Compound (Ethylene bis-stearamide)

Crystalline Form Transition Peak 1 (°C) Transition Peak 2 (°C) Melting Point (°C)
Alpha (α) ~68 ~103 -
Beta (β) - - ~109

Data derived from patent information on Ethylene bis-stearamide and is for illustrative purposes. google.com

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition profile of materials. For long-chain fatty amides, TGA provides information on the temperatures at which weight loss occurs due to degradation.

While specific TGA data for "this compound" is not available, studies on the analogous compound Ethylene bis-stearamide (EBS) indicate that it is thermally stable up to certain temperatures, beyond which it undergoes decomposition. maplaboratory.net TGA has been used to evaluate the catalytic activity in the polycondensation of bis-hydroxy ethylene terephthalate, where the onset and maximum temperature of decomposition are key parameters. researchgate.net For fatty acid amides intended for use as phase change materials, thermal stability is crucial, with many being stable below 200°C. researchgate.net The decomposition of EBS is noted to occur around 260°C. nih.gov

Table 2: Illustrative TGA Data for an Analogous Long-Chain Fatty Bis-Amide

Parameter Temperature (°C)
Onset of Decomposition ~250
Temperature of Maximum Decomposition Rate ~260

Data is illustrative and based on general knowledge of analogous compounds like Ethylene bis-stearamide. nih.gov

Surface Sensitive Techniques for Interfacial Studies

The performance of "this compound" in many applications is dictated by its surface properties. Surface-sensitive techniques are therefore essential for a comprehensive understanding of its elemental composition, morphology, and interactions at interfaces.

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for determining the elemental composition and chemical states of atoms on a material's surface. For a compound like "this compound," XPS can confirm the presence of carbon, nitrogen, and oxygen in the expected amide functionality.

Although specific XPS spectra for "this compound" are not published, general principles and data from similar molecules can be inferred. The C 1s spectrum would be expected to show peaks corresponding to the aliphatic carbon chain (C-C, C-H), carbon singly bonded to nitrogen (C-N), and the carbonyl carbon (O=C-N). The N 1s spectrum would exhibit a peak characteristic of the amide group, and the O 1s spectrum would show a peak for the carbonyl oxygen. For instance, in studies of other amide-functionalized materials, a peak at around 288.9 eV in the C 1s spectrum is characteristic of the carbon in amide groups, and a peak at approximately 400.6 eV in the N 1s spectrum corresponds to the amide nitrogen. researchgate.net

Table 3: Expected Binding Energies in XPS for this compound

Element Core Level Expected Binding Energy (eV) Functional Group
Carbon C 1s ~284.8 Aliphatic (C-C, C-H)
Carbon C 1s ~286.0 C-N
Carbon C 1s ~288.5 O=C-N
Nitrogen N 1s ~400.0 Amide (C-N-H)
Oxygen O 1s ~531.5 Carbonyl (C=O)

These are illustrative values based on typical binding energies for organic functional groups.

Atomic Force Microscopy (AFM) provides nanoscale topographical images of surfaces. For "this compound," AFM can be used to visualize the morphology of thin films, self-assembled monolayers, or the surface of bulk material.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the microstructure of materials at high magnification. SEM provides detailed images of the surface topography, while TEM can reveal the internal structure.

For waxy materials like "this compound," SEM is useful for observing the morphology of powders, beads, or crystalline structures. researchgate.netresearchgate.net For example, SEM analysis of paraffin (B1166041) wax has shown distinctive shades and shapes corresponding to different chain lengths and arrangements. researchgate.net When used as an additive in polymers, the dispersion and morphology of the amide within the matrix can be assessed. scienceopen.com TEM, on the other hand, could be employed to study the nanostructure of composites containing "this compound," providing insights into the dispersion and interaction with other components at a higher resolution.

Rheological Characterization of this compound Melts and Dispersions

The rheological characterization of this compound, commonly known as Ethylene Bis-Stearamide (EBS), is crucial for understanding its behavior in various industrial applications, particularly in polymer processing where it functions as a lubricant and flow modifier. specialchem.comatamanchemicals.comatamankimya.com Rheology studies the flow of matter, primarily in a liquid state but also as 'soft solids', and provides insight into the material's viscosity, elasticity, and viscoelastic properties under different conditions such as temperature, shear rate, and frequency. csjmu.ac.inanton-paar.com

Rheological Behavior of this compound Melts

Detailed research findings from peer-reviewed scientific literature providing comprehensive data on the melt rheology of pure this compound are not extensively available. The majority of accessible information describes its effects as an additive within polymer systems rather than its intrinsic rheological properties as a standalone melt.

However, it is widely reported that in its molten state, achieved at temperatures above its melting point of approximately 144-146°C, EBS exhibits very low viscosity. wikipedia.org This characteristic is fundamental to its function as an internal and external lubricant in plastics processing, where it reduces the friction and viscosity of the polymer melt, thereby enhancing flowability and processability. atamanchemicals.comatamankimya.com Some technical data for commercial grades indicate a melt viscosity. For instance, one bio-based EBS wax specifies a viscosity of ≤ 20 mPa·s, although the exact temperature for this measurement is not provided alongside the value. deurex.com

The rheological properties of the melt are also likely influenced by the crystalline form of the EBS prior to melting. maplaboratory.netgoogle.com EBS can exist in alpha (α) and beta (β) crystalline forms, and the transition between these states is temperature-dependent. google.com While the heating history affects the crystal form, specific studies detailing how these different polymorphs impact the resulting melt's rheological parameters, such as storage modulus (G') and loss modulus (G''), are not readily found in public literature. maplaboratory.net

Rheological Characterization of this compound Dispersions

Similar to its melt form, comprehensive rheological data for dispersions of this compound in various solvents are scarce. Its primary application is in solid-form dispersion within polymer matrices or as a component in coatings and adhesives. researchgate.netatamanchemicals.com

In aqueous dispersions, EBS is used as a defoamer, anti-static agent, and lubricant. atamanchemicals.comatamanchemicals.com The viscosity of such dispersions is a critical parameter for their application. For example, a patent for an aqueous EBS dispersion describes a viscosity range of 41 to 376 mPa·s for solids content between 35% and 61%, but this is specific to a formulated product containing other agents.

Data Tables

Due to the limited availability of specific experimental data in the public domain for the rheology of pure this compound melts and dispersions, comprehensive data tables with detailed research findings cannot be generated at this time. The available information is generally qualitative or consists of single-point data from technical data sheets without the associated experimental conditions required for a thorough scientific analysis.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure. These methods, such as Density Functional Theory (DFT), can predict a wide range of molecular attributes with high accuracy.

Electronic Structure and Reactivity Descriptors

A detailed analysis of the electronic structure of Ethylene-N-palmitamide-N'-stearamide would provide critical information about its chemical reactivity. Key descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to undergo chemical reactions. Other descriptors such as ionization potential, electron affinity, and global hardness and softness can further quantify its reactivity.

A thorough search of scientific and technical literature did not yield specific studies detailing the quantum chemical calculations of the electronic structure and reactivity descriptors for this compound.

Table 1: Hypothetical Electronic Properties of this compound (Note: The following table is for illustrative purposes only, as specific data for this compound is not publicly available.)

PropertyPredicted ValueMethod
HOMO EnergyData not availablee.g., DFT/B3LYP/6-31G
LUMO EnergyData not availablee.g., DFT/B3LYP/6-31G
HOMO-LUMO GapData not availablee.g., DFT/B3LYP/6-31G
Ionization PotentialData not availablee.g., DFT/B3LYP/6-31G
Electron AffinityData not availablee.g., DFT/B3LYP/6-31G*

Vibrational Frequencies and Spectroscopic Predictions

Quantum chemical calculations can also predict the vibrational frequencies of a molecule. These frequencies correspond to the infrared (IR) and Raman spectra of the compound. By simulating these spectra, it is possible to identify characteristic peaks corresponding to specific functional groups, such as the amide C=O and N-H stretching vibrations. This information is invaluable for the experimental identification and characterization of the molecule.

Specific research detailing the calculated vibrational frequencies and predicted spectra for this compound could not be located in the public domain.

Molecular Dynamics Simulations of Interfacial Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. For a polymer additive like this compound, MD simulations can reveal how it interacts with and within a polymer matrix, which is crucial for understanding its performance as a lubricant or slip agent.

Adsorption Behavior at Polymer Surfaces

The effectiveness of this compound as a slip or anti-blocking agent is dependent on its tendency to migrate to the surface of a polymer. MD simulations can model the interface between a polymer slab and the additive, allowing for the calculation of the potential of mean force (PMF) for the adsorption process. This would reveal the energetic favorability of the additive residing at the polymer surface.

No specific studies were found that report on the molecular dynamics simulations of the adsorption behavior of this compound at polymer surfaces.

Diffusion and Migration Pathways within Polymer Matrices

The internal lubrication properties of this compound rely on its ability to diffuse within the bulk polymer. MD simulations can be used to calculate the diffusion coefficient of the molecule within various polymer matrices. These simulations can also shed light on the migration pathways, indicating whether the additive moves preferentially through amorphous or crystalline regions of the polymer.

A review of the available literature did not yield any research focused on the diffusion and migration pathways of this compound within polymer matrices through molecular dynamics simulations.

Table 2: Illustrative Diffusion Coefficients of a Fatty Amide in Different Polymers (Note: This table is a hypothetical representation as specific data for this compound is not available.)

Polymer MatrixTemperature (K)Predicted Diffusion Coefficient (cm²/s)
Polyethylene (B3416737) (PE)Data not availableData not available
Polypropylene (PP)Data not availableData not available
Polyvinyl Chloride (PVC)Data not availableData not available

Coarse-Grained Simulations for Large-Scale System Behavior

There is no publicly available research on the development or application of coarse-grained simulation models specifically for this compound.

Polymer/Additive Phase Behavior and Morphology Evolution

The phase behavior and morphology of a polymer are critically influenced by the presence of additives. Fatty bis-amides like this compound are known to act as nucleating agents and lubricants, which directly relates to their phase behavior within the polymer matrix.

Phase Behavior: At processing temperatures, it is hypothesized that this compound, similar to EBS, exists in a molten state and is finely dispersed within the polymer melt. Due to the presence of both polar amide groups and long non-polar fatty acid chains, it exhibits amphiphilic character. The long hydrocarbon tails (palmitamide and stearamide) are compatible with non-polar polymer chains like polyethylene, while the central amide core can engage in hydrogen bonding. scienceopen.com

Computational studies on similar systems suggest that the compatibility and dispersion of such additives are governed by the interaction energies between the additive and the polymer matrix. ascelibrary.org For this compound, molecular modeling could predict its solubility in a given polymer melt. A key parameter is the Flory-Huggins interaction parameter (χ), which quantifies the miscibility of the components. A lower χ value would indicate better miscibility at processing temperatures.

Morphology Evolution: Upon cooling, additives like this compound can significantly influence the crystallization and morphology of the polymer.

Nucleation: As a nucleating agent, it can provide surfaces for the initiation of polymer crystallization. acs.org Molecular simulations could model the adsorption of polymer chains onto the surface of self-assembled additive structures, demonstrating how they template crystal growth. This leads to a higher number of smaller spherulites, which can enhance the optical and mechanical properties of the final product.

Migration and Blooming: Due to its limited solubility in the solid polymer, this compound is expected to migrate to the surface of the polymer part as it cools. This phenomenon, known as "blooming," is crucial for its function as an external lubricant and slip agent. MD simulations can model this diffusion process, predicting the rate of migration based on temperature, polymer crystallinity, and the molecular weight of the additive.

A hypothetical study could involve a simulation cell containing a polymer melt (e.g., polyethylene) and randomly dispersed this compound molecules. By simulating a cooling process, one could observe the self-assembly of the additive molecules and their influence on the ordering of the polymer chains.

Property Predicted Influence of this compound Computational Modeling Approach
Miscibility in Melt Limited miscibility, forming a micro-dispersion.Calculation of Flory-Huggins interaction parameter (χ) from cohesive energy densities derived from MD simulations.
Crystallization Acts as a nucleating agent, increasing crystallization temperature and rate.MD simulations monitoring the formation of ordered polymer structures around additive clusters during simulated cooling.
Final Morphology Leads to a larger number of smaller spherulites.Coarse-grained simulations to model the growth of crystalline domains over larger length and time scales.
Surface Migration Migrates to the surface upon cooling (blooming).MD simulations tracking the diffusion coefficient and mean square displacement of the additive molecules from the bulk to the surface.

Rheological Response of Polymer-Additive Systems

The rheological properties of polymer melts are of paramount importance for processing operations such as extrusion and injection molding. Additives like this compound are primarily used to modify these properties, acting as lubricants to reduce viscosity and improve flow.

Internal and External Lubrication: Computational models can differentiate between internal and external lubrication mechanisms.

Internal Lubrication: At the molecular level, internal lubrication involves the additive molecules positioning themselves between polymer chains, reducing the friction and entanglement between them. MD simulations can quantify this effect by calculating the viscosity of the polymer-additive system under simulated shear flow. The presence of the flexible, non-polar chains of this compound would be expected to lower the resistance of polymer chains to flow past one another. ascelibrary.org

Viscosity Reduction: The primary rheological effect of adding this compound to a polymer melt is a reduction in viscosity. This can be investigated computationally by performing non-equilibrium molecular dynamics (NEMD) simulations. In these simulations, a shear flow is applied to the simulation box, and the resulting stress is measured to calculate the viscosity.

A simulated study would likely show that with increasing concentration of this compound, the shear viscosity of the polymer melt decreases. This is because the smaller, more mobile additive molecules disrupt the entanglement network of the polymer chains. pnnl.gov

Rheological Parameter Predicted Effect of this compound Computational Simulation Method
Shear Viscosity (η) DecreaseNon-Equilibrium Molecular Dynamics (NEMD) simulations under shear flow.
Melt Flow Index (MFI) IncreaseCorrelated with viscosity reduction; can be inferred from simulation results.
Storage Modulus (G') Decrease in the terminal regionSimulated oscillatory shear flow to probe viscoelastic properties. nih.gov
Loss Modulus (G'') Decrease in the terminal regionSimulated oscillatory shear flow to probe viscoelastic properties. nih.gov
Wall Slip IncreaseMD simulations of the polymer-additive system near a solid surface.

Environmental Fate and Green Chemistry Considerations Academic Focus

Biodegradation Pathways and Mechanisms in Environmental Systems

The environmental degradation of Ethylene-N-palmitamide-N'-stearamide, a synthetic fatty bis-amide, is presumed to proceed through the cleavage of its amide bonds, followed by the breakdown of its constituent components: palmitic acid, stearic acid, and ethylenediamine (B42938). This process is primarily mediated by microbial activity in soil and aquatic environments.

Microbial Degradation of Amide Bonds and Fatty Acid Chains

The initial and rate-limiting step in the biodegradation of this compound is the enzymatic hydrolysis of the two amide linkages. This reaction is catalyzed by amidohydrolase enzymes, such as fatty acid amide hydrolase (FAAH), which are known to break down a variety of fatty acid amides. nih.govpnas.orgnih.gov The hydrolysis of the amide bonds releases the constituent long-chain fatty acids (LCFAs), palmitic acid and stearic acid, along with ethylenediamine.

Once liberated, the palmitic and stearic acid chains undergo degradation through the β-oxidation pathway. nih.govnih.govresearchgate.net This metabolic process occurs within microbial cells and involves the sequential removal of two-carbon units from the carboxyl end of the fatty acid chain, producing acetyl-CoA. tudelft.nl The acetyl-CoA then enters the citric acid cycle to be completely mineralized to carbon dioxide and water under aerobic conditions. In anaerobic environments, the degradation of LCFAs is a slower process carried out by syntrophic bacteria in conjunction with methanogenic archaea. nih.govtudelft.nl

The ethylenediamine component is also subject to microbial degradation. Various soil microorganisms can utilize ethylenediamine as a source of carbon and nitrogen. The degradation pathway typically involves deamination to form ethanolamine, which is then further metabolized.

Factors Influencing Biodegradation Rates

The rate of biodegradation of this compound is influenced by a variety of environmental factors that affect microbial activity and the bioavailability of the compound.

FactorInfluence on Biodegradation Rate
pH The optimal pH for the activity of amidohydrolase enzymes can vary, but many microbial degradation processes are most efficient near neutral pH. Extreme pH values can denature enzymes and inhibit microbial growth. nih.govwikipedia.org
Temperature Biodegradation rates generally increase with temperature up to an optimal point for the specific microbial community. Higher temperatures increase enzyme kinetics and microbial metabolism. nih.govmdpi.com
Microbial Activity The presence of a diverse and active microbial population adapted to degrading lipids and amides is crucial. Environments with high microbial biomass and diversity will exhibit faster degradation rates. nih.govresearchgate.net
Moisture Water is essential for microbial activity and for the hydrolytic cleavage of amide bonds. Dry conditions can significantly slow down or halt biodegradation. nih.gov
Oxygen Availability Aerobic degradation is generally faster and more complete than anaerobic degradation. The presence of oxygen allows for the complete oxidation of the fatty acid chains to CO2 and water. nih.gov
Bioavailability The low water solubility of this compound can limit its availability to microorganisms. Its adsorption to soil particles or organic matter can also reduce its bioavailability. canada.ca

Photodegradation Mechanisms and Products

The photodegradation of this compound is expected to be limited due to the absence of significant chromophores in its structure that would absorb UV or visible light. nih.govnovapublishers.com The primary mechanism for photodegradation of organic molecules in the environment involves the absorption of photons, leading to the formation of excited states that can then undergo various reactions such as cleavage or oxidation. While some amides can undergo photolysis, the saturated aliphatic chains of palmitamide and stearamide are generally resistant to direct photodegradation. Indirect photodegradation, mediated by photosensitizing agents present in the environment (e.g., humic acids), could potentially contribute to its slow transformation, but this is likely to be a minor degradation pathway compared to biodegradation.

Sustainable Synthesis and Life Cycle Assessment Methodologies for Fatty Amides

The industrial production of fatty amides like this compound has traditionally relied on methods that are not always environmentally benign. However, there is a growing focus on developing greener and more sustainable synthetic routes.

Atom Economy and Waste Minimization in Production

A key principle of green chemistry is the maximization of atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. longdom.orgresearchgate.net Traditional methods for amide synthesis often involve the use of activating agents or coupling reagents, which generate significant amounts of waste. nih.govnih.gov

More sustainable approaches to the synthesis of fatty amides focus on direct amidation reactions or the use of biocatalysts. sciencepublishinggroup.comnih.govnih.gov Enzymatic methods, for instance, utilize lipases or other enzymes to catalyze the formation of the amide bond under mild conditions, often with high selectivity and generating minimal waste. nih.govacs.org These biocatalytic processes can use renewable feedstocks such as vegetable oils or their constituent fatty acids. sciencepublishinggroup.comacs.org

Life cycle assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through to processing, manufacturing, use, and disposal. tudelft.nl For fatty amides, an LCA would consider the environmental footprint of the agricultural production of the fatty acid feedstocks (e.g., palm and soy), the energy and material inputs for the chemical synthesis, and the ultimate fate of the compound in the environment. By employing LCA, manufacturers can identify hotspots in the production process and explore more sustainable alternatives, such as using waste fats and oils as raw materials or adopting more energy-efficient, high atom-economy synthetic routes. tudelft.nl

Green Chemistry PrincipleApplication in Fatty Amide Synthesis
Atom Economy Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. Direct amidation and catalytic methods are preferred over stoichiometric reagents. longdom.orgnih.govrsc.org
Use of Renewable Feedstocks Utilizing fatty acids from plant oils or animal fats as starting materials. sciencepublishinggroup.comacs.org
Catalysis Employing catalysts, particularly biocatalysts like lipases, to increase reaction efficiency and reduce energy consumption and waste. nih.govnih.govacs.org
Waste Minimization Developing processes that produce little to no byproducts. Enzymatic reactions are often highly specific, minimizing the formation of unwanted side products. nih.govacs.org

Use of Renewable Feedstocks

The synthesis of this compound is intrinsically linked to the principles of green chemistry, primarily through the utilization of renewable feedstocks. This compound is a mixed fatty acid bis-amide of ethylenediamine, and its industrial production is often part of a mixture that includes the closely related symmetrical amides, Ethylene (B1197577) bis-stearamide (EBS) and Ethylene bis-palmitamide. The primary renewable components in its synthesis are the fatty acids themselves—palmitic acid and stearic acid.

These long-chain fatty acids are abundantly available from natural, renewable sources such as vegetable oils and animal fats. researchgate.netatamanchemicals.com The use of bio-based raw materials is a cornerstone of green chemistry, aiming to reduce dependence on finite petrochemical resources. researchgate.net Stearic acid and palmitic acid are commonly sourced from the hydrolysis of triglycerides found in materials like palm oil, soybean oil, and tallow. researchgate.netatamanchemicals.com

Research on Synthesis from Renewable Fatty Acids

Studies have detailed the synthesis of ethylene bis-amides using stearic acid derived from renewable fats and oils. These processes exemplify the practical application of renewable feedstocks in industrial chemical production.

Table 1: Examples of Renewable Feedstocks for Fatty Acids
Renewable SourcePrimary Fatty Acids ProvidedTypical Use
Palm OilPalmitic Acid, Stearic Acid, Oleic AcidSource for commercial production of fatty acids
Soybean OilLinoleic Acid, Oleic Acid, Palmitic Acid, Stearic AcidFeedstock for bio-based chemicals and phase change materials researchgate.net
Tallow (Animal Fat)Oleic Acid, Palmitic Acid, Stearic AcidTraditional source for soap and fatty acid production atamanchemicals.com
Coconut OilLauric Acid, Myristic Acid, Palmitic AcidSource for saturated fatty acids researchgate.net
Sunflower OilLinoleic Acid, Oleic AcidCommonly used in food and chemical industries researchgate.net

Synthesis Findings for Related Ethylene Bis-Amides

The synthesis of Ethylene bis-stearamide (EBS), a major component often produced alongside this compound, has been a focus of research to optimize reaction parameters. These findings are directly relevant due to the co-production of these amides from mixed fatty acid feedstocks.

Table 2: Research Findings on the Synthesis of Ethylene Bis-Amides from Stearic Acid
ReactantsCatalyst/ConditionsKey FindingsReference
Stearic Acid, EthylenediamineTemperature: 120-180°C; Molar ratio of stearic acid to ethylenediamine: 2:0.8-1Direct reaction method to produce EBS, which is then compounded with other lubricants. google.com
Stearic Acid, EthylenediamineReflux condition; Temperature: 141-144°C (melting point of product)Refluxing prevents ethylenediamine evaporation and oxidation, maintaining the molar ratio. Product purity was found to be proportional to reaction time. ippi.ac.ir
Stearic Acid, EthylenediamineCatalyst: Phosphoric acid and Phosphorous acid; Antioxidant: Sodium borohydride; Temperature: 190-200°CThe use of a compound catalyst and antioxidant resulted in a product with high purity, good melting point, and high whiteness. google.com
Stearic Acid, EthylenediamineCatalyst: Phosphoric acid and Acetic anhydride (B1165640); Temperature: 170-220°CA process reported to have a high yield and produce less waste. google.com

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Sustainability

The conventional synthesis of Ethylene-N-palmitamide-N'-stearamide typically involves the reaction of stearic acid and ethylenediamine (B42938) at high temperatures. nanotrun.comgoogle.comgoogle.com While effective, this process presents opportunities for improvement in terms of energy consumption and the use of potentially harsh catalysts. Future research is increasingly focused on "green chemistry" principles to enhance the sustainability of its production.

Emerging opportunities lie in the exploration of biocatalytic methods. The use of enzymes, such as lipases or specific amidases, for amide bond formation is a promising area. researchgate.netmdpi.comrsc.org Enzymatic synthesis can offer high selectivity and operate under milder reaction conditions, reducing energy requirements and the formation of by-products. mdpi.comnih.gov Research into the use of immobilized enzymes could also lead to the development of continuous flow processes, further enhancing industrial efficiency and sustainability. A key challenge will be optimizing enzyme activity and stability for non-aqueous systems or developing aqueous routes that are efficient for these long-chain fatty amides. chemrxiv.orgnih.gov The development of sustainable routes using bio-based raw materials, moving away from petrochemical feedstocks, is another critical research avenue. mdpi.com

Exploration of Structure-Function Relationships via Molecular Design

The functionality of this compound is intrinsically linked to its molecular structure: two long, non-polar fatty acid chains (palmitamide and stearamide) linked by a polar ethylene (B1197577) diamide (B1670390) core. nanotrun.commdpi.com This amphiphilic nature governs its behavior as both an internal and external lubricant in polymer processing. atamanchemicals.com However, a deeper, more systematic exploration of its structure-function relationships through molecular design is a significant area for future research.

By systematically modifying the length of the fatty acid chains, introducing different functional groups, or altering the linker between the amide moieties, new derivatives with tailored properties could be developed. For instance, enhancing the polarity of the core could improve its interaction with specific fillers or polymer matrices. Conversely, altering the chain length could fine-tune its melting point and rheological behavior for specific processing windows. nanotrun.com The synthesis and evaluation of novel bis-aromatic amides and other bis-amide structures are already being explored in other fields for their specific inhibitory or stabilizing properties, suggesting a precedent for such molecular design approaches. nih.govnih.gov

Advanced Characterization of Nano-Scale Interactions in Complex Polymer Systems

The role of this compound as a dispersing agent for fillers and nanoparticles in polymer composites is a key area of current and future research. scienceopen.com It has been shown to improve the dispersion of nanoparticles like organo-montmorillonite (OMMT) and halloysite (B83129) nanotubes (HNTs) in various polymer matrices. scienceopen.com The amide groups are thought to interact with the surfaces of these nanoparticles, while the fatty acid chains enhance compatibility with the polymer matrix. scienceopen.com

Future opportunities lie in the use of advanced characterization techniques to probe these nano-scale interactions directly. Techniques such as Atomic Force Microscopy coupled with Infrared Spectroscopy (AFM-IR) can provide chemical information at the nanoscale, allowing for the direct mapping of the additive's distribution around nanoparticles and at polymer interfaces. spectroscopyonline.comnih.govbruker.comazom.com Neutron scattering studies could also provide invaluable information on the conformation and arrangement of the bis-amide molecules within the bulk polymer matrix and at interfaces, which is currently a topic of broader polymer physics research. researchgate.netaps.orgaps.orgoup.com These advanced analytical approaches will move beyond observing the macroscopic effects to understanding the underlying molecular mechanisms.

Integration of Computational and Experimental Approaches for Predictive Modeling

The development of advanced materials is increasingly being accelerated by the integration of computational modeling with experimental validation. sdbeautychem.comsainuowax.comnih.gov For this compound, this presents a significant opportunity to predict its behavior in various polymer systems and to guide the design of new, more effective derivatives.

Molecular dynamics simulations could be employed to model the interactions between the bis-amide, polymer chains, and filler particles at an atomistic level. iphy.ac.cnarxiv.org This could elucidate the mechanisms of lubrication, dispersion, and its influence on polymer chain mobility. Such computational studies can help in understanding how the additive affects the morphology and properties of the final composite material. researchgate.net Furthermore, predictive models based on machine learning could be developed by correlating the chemical structure of additives with their observed performance characteristics, such as viscosity reduction or improvement in mechanical properties. mdpi.comnih.gov These predictive tools could significantly reduce the time and cost associated with the empirical development of new polymer formulations. sainuowax.combohrium.com

Role in Advanced Materials (e.g., Nanocomposites, Bio-based Polymers)

The application of this compound is expanding beyond traditional plastics into the realm of advanced materials. In nanocomposites, its role as a dispersing and coupling agent is critical for achieving the desired property enhancements. scienceopen.com Research has shown its effectiveness in improving the mechanical and thermal properties of nanocomposites based on Poly(ethylene terephthalate) (PET) and Poly(lactic acid) (PLA). scienceopen.com

Future research will likely focus on its application in a wider range of high-performance and specialty polymers. There is a growing interest in its use in bio-based and biodegradable polymers to improve their processing and performance, making them more viable alternatives to conventional plastics. mdpi.com Additionally, its ability to modify surfaces and interfaces could be exploited in the development of functional materials, such as low-friction coatings, anti-fouling surfaces, and advanced adhesives. atamankimya.com Its use in modifying asphalt (B605645) to improve its softening point and visco-elasticity also points to applications in civil engineering materials. atamankimya.com

Mechanistic Studies of Long-Term Performance and Durability in Applied Systems

Ensuring the long-term performance and durability of polymeric materials is crucial for many applications. nimbasia.com While this compound is known to contribute to the thermal stability of polymers like PVC during processing, its long-term mechanistic role in the durability of the final product is less understood. sdbeautychem.com

Future research should focus on mechanistic studies of how this additive influences the long-term aging and degradation of polymer systems under various environmental stressors, such as UV radiation, heat, and humidity. bohrium.commdpi.comcetjournal.itresearchgate.netnpl.co.uk Accelerated aging studies, coupled with sensitive analytical techniques, can be used to investigate the degradation pathways of the polymer and the additive itself. bohrium.commdpi.com Understanding whether the additive remains effective over time, or if its degradation products have any positive or negative effects on the polymer's stability, is of critical importance. sainuowax.com Such studies are essential for predicting the service life of materials containing this additive and for designing more robust and durable products.

Data Tables

Table 1: Investigated Polymer Systems and Effects of this compound (or EBS)

Polymer SystemNanoparticle/FillerObserved Effects of Additive
Poly(ethylene terephthalate) (PET)Organo-montmorillonite (OMMT)Improved dispersion and exfoliation of OMMT, enhanced impact strength and storage modulus. scienceopen.com
Poly(lactic acid) (PLA)Halloysite nanotubes (HNTs)Improved dispersion of HNTs, acted as a toughening agent. scienceopen.com
Polymethylmethacrylate (PMMA)Halloysite nanotubes (HNTs)Improved dispersion of nanoparticles, enhanced interfacial compatibility, and improved scratch resistance. scienceopen.com
Polyvinyl Chloride (PVC)-Acts as an internal and external lubricant, improves thermal stability, and enhances surface finish. atamanchemicals.comsdbeautychem.com
Polyolefins (PE, PP)Pigments/FillersActs as a lubricant and dispersant, improving processing and filler distribution. nanotrun.com

Q & A

Q. What are the critical parameters for synthesizing stearamide derivatives like EBS?

The synthesis of stearamide derivatives involves a two-step reaction: amidation followed by quaternization. Key parameters include:

  • Molar ratio : A 1.8:1 ratio of stearic acid to diethylenetriamine optimizes cationic functionality .
  • Temperature : Dehydration condensation occurs above 140°C, with optimal results at 160°C for 3.5 hours .
  • Catalysts : Phosphoric acid (0.5% of stearic acid mass) enhances reaction efficiency . Analytical validation via FTIR and NMR confirms amide formation and absence of by-products like imidazole .

Q. How can NMR and FTIR spectroscopy confirm stearamide structure and purity?

  • NMR : Peaks at 51.48 ppm (C-N) and 174 ppm (amide carbonyl) confirm stearamide formation. Absence of stearic acid peaks (e.g., carboxyl groups) ensures purity .
  • FTIR : Disappearance of carboxyl (1700 cm⁻¹) and primary amine (3300 cm⁻¹) peaks, coupled with amide I/II bands (1640–1550 cm⁻¹), validates successful amidation .

Q. What standardized methods quantify stearamide in complex matrices like food packaging?

GC-MS or HPLC is used for quantification, with detection limits validated against regulatory standards (e.g., EU No 10/2011). For example, stearamide levels in food contact materials (FCMs) are maintained below 60 mg/kg to meet safety thresholds .

Advanced Research Questions

Q. How do orthogonal experimental designs optimize stearamide synthesis for specific applications?

Orthogonal arrays (e.g., L9) evaluate multiple factors:

  • Variables : Reaction time, catalyst dosage, antioxidant type (e.g., composite antioxidants at 0.6% mass).
  • Outputs : Melting point (74–80°C) and hydrophobicity (Cobb60 value of 27 at 0.3% sizing agent). Optimal conditions: 100°C for 30 min, followed by 160°C for 3.5 h, achieving 98.5% amide content .

Q. What mechanisms underlie stearamide derivatives' corrosion inhibition in metal alloys?

Electrochemical studies (polarization, EIS) show stearamide derivatives act as anodic inhibitors , forming protective films on mild steel. At 0.5 g/L, inhibition efficiency peaks (~85%) by adsorbing onto metal surfaces via hydrophobic alkyl chains, reducing corrosion current density .

Q. How do advanced spectroscopic techniques (NEXAFS, SIMS) resolve stearamide contamination on medical devices?

  • NEXAFS : Nitrogen K-edge spectra (~400 eV) confirm amide bonds, while O-K edge identifies substrate interference (e.g., SiO₂ in Si wafers) .
  • SIMS : Chemical imaging reveals homogeneous stearamide layers (<2% intensity deviation), critical for validating surface coatings .

Q. Can stearamide derivatives serve dual roles in biomedicine and materials science?

  • Metabolomics : Stearamide is a biomarker in diabetic mice, modulating lipid peroxidation via PI3K/AKT pathways .
  • Nanoparticles : Stearamide enhances nanoparticle stability by reducing aggregation, validated via cytotoxicity assays (LD50 >10,000 mg/kg in rats) .

Methodological Challenges & Contradictions

Q. How to reconcile discrepancies in stearamide’s thermal stability across studies?

Variations arise from synthesis protocols:

  • Antioxidants : Composite antioxidants (e.g., BHT/BHA) improve thermal stability in polymers .
  • Substrate interactions : In asphalt modifications, EBS reduces viscosity but requires compatibility testing with crumb rubber .

Q. Why do contact angle measurements for stearamide hydrophobicity show variability?

Surface preparation (e.g., solvent casting vs. melt-blending) affects roughness. Standardized sessile drop methods (5 μL water, 5 measurements/substrate) minimize error .

Emerging Research Directions

Q. What novel stearamide derivatives show promise in pest management?

N-(1-(2,2-dimethyl-5-undecyl-1,3-dioxolan-4-yl)-2-hydroxyethyl) stearamide, isolated from Streptomyces, exhibits insecticidal activity against Helicoverpa armigera (LD50: 2.5 μg/mL). Structural asymmetry (C17/C11 chains) enhances bioactivity .

Q. How can computational modeling predict stearamide’s role in polymer lubrication?

Molecular dynamics simulations correlate alkyl chain length with lubricity in polyolefins. Longer chains (C18) reduce friction coefficients by 40% compared to shorter analogs (C12) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.